2-(9-Benzyl-9H-purin-6-yl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14N4O |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
2-(9-benzylpurin-6-yl)ethanol |
InChI |
InChI=1S/C14H14N4O/c19-7-6-12-13-14(16-9-15-12)18(10-17-13)8-11-4-2-1-3-5-11/h1-5,9-10,19H,6-8H2 |
InChI Key |
CNHQUFZYATXBAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(9-Benzyl-9H-purin-6-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogues are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and immunosuppressive effects. The compound 2-(9-Benzyl-9H-purin-6-yl)ethanol belongs to the class of 6,9-disubstituted purines. The presence of a benzyl group at the N9 position and a hydroxyethyl group at the C6 position suggests potential for this molecule to interact with various biological targets, such as kinases or enzymes involved in purine metabolism. This guide provides a comprehensive overview of its predicted chemical properties, a detailed hypothetical synthesis protocol, and a discussion of its potential biological significance based on related compounds.
Chemical Properties
The chemical properties of this compound have been estimated based on data from structurally similar compounds, including 9-benzylpurine and N6-(2-hydroxyethyl)adenosine.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₄N₄O |
| Molecular Weight | 254.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available. Expected to be a solid at room temperature. |
| Boiling Point | Not available. Likely to decompose at high temperatures. |
| Solubility | Predicted to be soluble in DMSO and methanol. Limited solubility in water. |
| IUPAC Name | This compound |
Spectral Data (Predicted)
The following are predicted NMR chemical shifts based on analogous structures.
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
8.5-8.7 (s, 1H, H-2)
-
8.3-8.5 (s, 1H, H-8)
-
7.2-7.4 (m, 5H, Ar-H)
-
5.4-5.6 (s, 2H, N9-CH₂)
-
4.8-5.0 (t, J = 5.5 Hz, 1H, OH)
-
3.7-3.9 (q, J = 5.5 Hz, 2H, CH₂-OH)
-
3.0-3.2 (t, J = 5.5 Hz, 2H, C6-CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
160-162 (C6)
-
152-154 (C2)
-
150-152 (C4)
-
140-142 (C8)
-
136-138 (Ar-C)
-
128-130 (Ar-CH)
-
127-129 (Ar-CH)
-
127-128 (Ar-CH)
-
119-121 (C5)
-
59-61 (CH₂-OH)
-
46-48 (N9-CH₂)
-
38-40 (C6-CH₂)
Experimental Protocols
A plausible and efficient method for the synthesis of this compound is via a nucleophilic substitution reaction from 6-chloro-9-benzylpurine and 2-aminoethanol. A microwave-assisted approach is proposed here for its potential to reduce reaction times and improve yields.
Synthesis of this compound
Materials:
-
6-chloro-9-benzylpurine
-
2-Aminoethanol
-
Deionized water
-
Microwave reactor
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a 10 mL microwave reaction vessel, combine 6-chloro-9-benzylpurine (1 mmol), 2-aminoethanol (3 mmol), and deionized water (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove water and excess 2-aminoethanol.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound.
Potential Biological Activity and Signaling Pathways
Direct biological studies on this compound have not been reported. However, the activities of related 6-substituted-9-benzylpurine derivatives suggest several potential areas of investigation.
Many purine derivatives act as antagonists or agonists of purine receptors or as inhibitors of enzymes involved in purine metabolism. For instance, various 6-substituted purine derivatives have been investigated for their cytotoxic effects against cancer cell lines.[1] The benzyl group at the N9 position is a common feature in many biologically active purine analogues, often conferring increased potency or selectivity.
The 2-hydroxyethyl group at the C6 position may allow the molecule to mimic natural nucleosides, potentially leading to its incorporation into metabolic pathways or interaction with enzymes that process these substrates. For example, N6-(2-hydroxyethyl)adenosine, a structurally related compound, exhibits a range of biological activities.
Hypothetical Signaling Pathway Involvement
Given its structure, this compound could potentially interfere with purine metabolism, a critical pathway for cell growth and proliferation.
Caption: Potential interference of the target compound with purine metabolism.
Experimental and Analytical Workflow
The synthesis, purification, and characterization of this compound would follow a standard medicinal chemistry workflow.
Caption: A typical workflow for the synthesis and analysis of the target compound.
Conclusion
While direct experimental data for this compound is currently lacking in the scientific literature, its structural similarity to other biologically active purine derivatives makes it a compound of interest for further investigation. The provided hypothetical synthesis and predicted properties offer a solid foundation for researchers to begin exploring this molecule. Future studies should focus on its definitive synthesis, full spectral characterization, and screening for biological activities, particularly in the areas of cancer and viral diseases.
References
Synthesis Pathway of 2-(9-Benzyl-9H-purin-6-yl)ethanol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-(9-Benzyl-9H-purin-6-yl)ethanol, a substituted purine derivative of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from the readily available starting material, 6-chloropurine.
The synthesis strategy involves three key transformations: the selective N9-benzylation of the purine core, followed by a palladium-catalyzed Sonogashira cross-coupling reaction to introduce a masked ethanol functionality at the C6 position, and concluding with a reduction to yield the target molecule. This guide outlines the detailed experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
I. Overall Synthetic Scheme
The proposed synthetic pathway for this compound is depicted below. The synthesis begins with the protection of the N9 position of 6-chloropurine with a benzyl group. The resulting 9-benzyl-6-chloropurine is then subjected to a Sonogashira coupling with a protected acetylene derivative. The final step involves the reduction of the alkyne and removal of the protecting group to afford the desired product.
Caption: Proposed synthesis pathway for this compound.
II. Experimental Protocols
Step 1: Synthesis of 9-Benzyl-6-chloropurine
The first step involves the regioselective N9-benzylation of 6-chloropurine. Direct alkylation of 6-chloropurine can lead to a mixture of N7 and N9 isomers[1]. To favor the thermodynamically more stable N9 isomer, the reaction is typically carried out under basic conditions.
Protocol:
To a solution of 6-chloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃, 1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product can be purified by recrystallization from ethanol to afford 9-benzyl-6-chloropurine as a white solid.
Step 2: Synthesis of 2-(9-Benzyl-9H-purin-6-yl)eth-1-yn-1-ol (Protected)
The introduction of the C2 side chain at the C6 position is achieved via a Sonogashira cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the 6-chloropurine derivative and a terminal alkyne[2]. A protected form of propargyl alcohol, such as (3-(tert-butyldimethylsilyloxy)prop-1-yn-1-yl), is used to prevent side reactions.
Protocol:
A mixture of 9-benzyl-6-chloropurine (1.0 eq), (3-(tert-butyldimethylsilyloxy)prop-1-yn-1-yl) (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq) is taken in a degassed mixture of triethylamine (Et₃N) and DMF. The reaction mixture is heated to 80 °C under an inert atmosphere (e.g., argon or nitrogen) for 8-12 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step involves the simultaneous reduction of the alkyne to an alkane and the deprotection of the silyl ether to reveal the hydroxyl group.
Protocol:
The protected alkynylpurine derivative from the previous step is dissolved in ethanol. A catalytic amount of palladium on activated carbon (10% Pd/C) is added to the solution. The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12-18 hours. After the reduction is complete (monitored by TLC), the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is then dissolved in tetrahydrofuran (THF), and a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield this compound.
III. Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on literature precedents for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 6-Chloropurine, Benzyl bromide | 9-Benzyl-6-chloropurine | K₂CO₃ | DMF | RT | 12-16 | 85-95 |
| 2 | 9-Benzyl-6-chloropurine, (3-(tert-butyldimethylsilyloxy)prop-1-yn-1-yl) | Protected alkynylpurine | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | 80 | 8-12 | 70-85 |
| 3 | Protected alkynylpurine | This compound | 1. H₂, Pd/C 2. TBAF | Ethanol, THF | RT | 14-20 | 80-90 |
IV. Logical Workflow Diagram
The logical workflow for the synthesis and purification of the target compound is illustrated below.
Caption: Experimental workflow for the synthesis of this compound.
This technical guide provides a robust and detailed pathway for the synthesis of this compound. The described protocols are based on well-established synthetic methodologies in purine chemistry and offer a solid foundation for researchers and drug development professionals working in this area.
References
Unveiling the Mechanism of Action: 2-(9-Benzyl-9H-purin-6-yl)ethanol - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action for the purine derivative 2-(9-Benzyl-9H-purin-6-yl)ethanol. While specific in-depth studies on this particular molecule are limited, this document synthesizes available information on closely related 6-substituted 9-benzylpurine analogs to infer potential biological activities and mechanisms. This guide will explore potential interactions with key cellular targets, such as adenosine receptors and protein kinases, and discuss the broader therapeutic potential of this class of compounds.
Introduction to 6-Substituted 9-Benzylpurines
Purine analogs are a cornerstone of modern pharmacology, with applications ranging from antiviral and anticancer therapies to immunosuppression. The 6-substituted 9-benzylpurine scaffold represents a versatile platform for developing novel therapeutic agents. The benzyl group at the 9-position often enhances the lipophilicity and can influence the binding affinity and selectivity of the molecule to its biological targets. The substituent at the 6-position is crucial in defining the compound's specific biological activity.
Potential Mechanisms of Action
Based on the activities of structurally similar compounds, this compound may exert its biological effects through several potential mechanisms.
Adenosine Receptor Modulation
A primary mode of action for many purine derivatives is the modulation of adenosine receptors (A1, A2A, A2B, and A3).[1] These G protein-coupled receptors are involved in a myriad of physiological processes, including cardiovascular function, inflammation, and neurotransmission. The affinity for different adenosine receptor subtypes is highly dependent on the substitutions on the purine ring. It is plausible that this compound acts as a ligand for one or more of these receptors, potentially as an antagonist or agonist, thereby influencing downstream signaling pathways.
Signaling Pathway: Potential Adenosine Receptor Modulation
Caption: Potential interaction of this compound with adenosine receptors.
Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. Purine-based molecules have been successfully developed as kinase inhibitors.[2] The core purine structure can mimic the adenine moiety of ATP, the natural substrate for kinases, leading to competitive inhibition. The substituents on the purine ring determine the selectivity and potency of the inhibitor for specific kinases. It is conceivable that this compound could function as an inhibitor of one or more protein kinases, thereby disrupting aberrant signaling pathways.
Logical Relationship: Kinase Inhibition
Caption: Postulated mechanism of kinase inhibition by this compound.
Other Potential Biological Activities
Beyond adenosine receptor modulation and kinase inhibition, 6-substituted 9-benzylpurines have been investigated for a range of other biological activities, including:
-
Interferon Induction: Certain 9-benzyl-8-hydroxypurines have been shown to induce the production of interferon, suggesting potential antiviral and immunomodulatory properties.[3]
-
Cytokinin Activity: In the realm of plant biology, some 6-benzylamino purine derivatives exhibit cytokinin activity, promoting cell division and growth.[4][5]
Quantitative Data and Experimental Protocols
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, Ki values) for this compound. To elucidate its precise mechanism of action, a series of in vitro and in vivo experiments would be required.
Suggested Experimental Workflow
The following workflow outlines a potential strategy for characterizing the biological activity of this compound.
Experimental Workflow
Caption: A proposed experimental workflow to determine the mechanism of action.
Example Experimental Protocols
Adenosine Receptor Binding Assay (Radioligand Displacement):
-
Preparation of Membranes: Prepare cell membranes from cell lines overexpressing the human adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) in the presence of increasing concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):
-
Kinase Reaction: Set up a kinase reaction containing the target kinase, substrate, ATP, and varying concentrations of this compound.
-
ADP Generation: After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity. Calculate the IC50 value from the dose-response curve.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively elucidated, the existing literature on related 6-substituted 9-benzylpurines provides a strong foundation for targeted investigation. Future research should focus on comprehensive screening against a panel of adenosine receptors and protein kinases to identify its primary biological targets. Subsequent cell-based and in vivo studies will be crucial to validate these findings and to explore the therapeutic potential of this compound in relevant disease models. The structural versatility of the 6-substituted 9-benzylpurine scaffold continues to offer exciting opportunities for the development of novel and selective therapeutic agents.
References
- 1. New substituted 9-alkylpurines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biological Activity of 2-(9-Benzyl-9H-purin-6-yl)ethanol: An In-Depth Technical Review
A comprehensive review of the existing scientific literature reveals a significant gap in the knowledge surrounding the specific biological activity of 2-(9-Benzyl-9H-purin-6-yl)ethanol. To date, no dedicated studies detailing its synthesis, therapeutic potential, or mechanism of action have been published. However, by examining the structure-activity relationships of closely related 9-benzylpurine and 6-substituted purine derivatives, we can infer potential areas of biological relevance and guide future research endeavors.
This technical guide aims to provide researchers, scientists, and drug development professionals with a consolidated overview of the known biological activities of analogous compounds, offering a foundational understanding for the prospective investigation of this compound.
The Purine Scaffold: A Privileged Structure in Medicinal Chemistry
The purine ring system is a fundamental component of nucleic acids and a key player in numerous cellular processes. Consequently, synthetic purine derivatives have been extensively explored as therapeutic agents, leading to the development of drugs with a wide range of activities, including antiviral, anticancer, and anti-inflammatory properties. The biological effects of these derivatives are highly dependent on the nature and position of their substituents.
Structure-Activity Relationships of 9-Benzylpurine Derivatives
The presence of a benzyl group at the N9 position of the purine ring is a common feature in many biologically active compounds. This lipophilic group can significantly influence the compound's ability to cross cell membranes and interact with specific biological targets.
One study on 9-benzyl-8-hydroxypurines investigated their potential as interferon inducers. The research concluded that a free amino group at the 6-position was crucial for this activity. When the amino group was replaced with other substituents, such as mercapto, methylthio, or hydroxy groups, the interferon-inducing activity was lost. This highlights the critical role of the substituent at the C6 position in determining the specific biological outcome of 9-benzylpurine derivatives.
The Influence of C6 Substituents on Biological Activity
The C6 position of the purine ring is a key site for modification and has been a major focus of drug design. The nature of the substituent at this position can dictate the compound's target specificity and overall pharmacological profile.
For instance, a series of 9-ethyl-9H-purine derivatives have been synthesized and evaluated for their anti-tumor activity against various cancer cell lines, including HeLa, SiHa, and CaSki cells.[1] These studies demonstrated that different substituents at the C6 position resulted in varying degrees of cytotoxicity, underscoring the importance of this position for anticancer activity.
Furthermore, research into 2,6,9-trisubstituted purine derivatives has identified compounds with potent anticancer properties.[2] These studies often focus on the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are frequently dysregulated in cancer. The substituent at the C6 position plays a pivotal role in the binding affinity and selectivity of these compounds for different CDK isoforms.
Potential Biological Activities of this compound
Based on the available literature for structurally similar compounds, this compound could potentially exhibit a range of biological activities. The presence of the 9-benzyl group suggests the possibility of cell permeability and interaction with intracellular targets. The 2-hydroxyethyl group at the C6 position introduces a polar functional group that could influence its solubility and interaction with target proteins through hydrogen bonding.
Potential areas for investigation into the biological activity of this compound include:
-
Anticancer Activity: Given that many 6-substituted purine derivatives show cytotoxic effects against cancer cells, this would be a primary area of investigation.
-
Antiviral Activity: The purine scaffold is central to many antiviral nucleoside analogs.
-
Kinase Inhibition: The structural resemblance to known kinase inhibitors suggests that it could be screened against a panel of kinases.
-
Cytokinin Activity: Certain 6-substituted purines are known to act as plant growth hormones (cytokinins).
Future Directions and Experimental Protocols
To elucidate the biological activity of this compound, a systematic approach is required. The following is a proposed experimental workflow:
Chemical Synthesis and Characterization
The first step would be the chemical synthesis of this compound, followed by its purification and structural characterization using techniques such as NMR and mass spectrometry.
In Vitro Biological Screening
A broad-based in vitro screening approach would be the most efficient way to identify potential biological activities. This could involve:
-
Cytotoxicity Assays: Testing the compound against a panel of cancer cell lines (e.g., NCI-60) to determine its IC50 values. A standard MTT or resazurin assay protocol would be suitable.
-
Antiviral Assays: Screening against a variety of viruses in cell culture-based assays.
-
Kinase Inhibition Assays: Profiling the compound against a large panel of kinases to identify potential targets.
The following diagram outlines a general workflow for the initial biological evaluation:
Mechanism of Action Studies
If a significant biological activity is identified, further studies would be necessary to elucidate the mechanism of action. This could involve:
-
Target Identification: Using techniques such as affinity chromatography or proteomics to identify the cellular target(s).
-
Signaling Pathway Analysis: Investigating the effect of the compound on specific cellular signaling pathways using methods like Western blotting or reporter gene assays.
For example, if the compound shows anticancer activity, a potential signaling pathway to investigate would be the cell cycle regulation pathway, as depicted below:
Conclusion
While there is currently no specific data on the biological activity of this compound, the extensive research on related purine derivatives provides a strong rationale for its investigation. The structural features of this compound suggest that it could possess interesting pharmacological properties, particularly in the areas of anticancer and antiviral research. The experimental workflows outlined in this guide provide a clear path forward for elucidating the potential therapeutic value of this and other novel purine derivatives. Further research in this area is warranted and could lead to the discovery of new lead compounds for drug development.
References
An In-depth Technical Guide to 2-(9-Benzyl-9H-purin-6-yl)ethanol Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(9-Benzyl-9H-purin-6-yl)ethanol, its derivatives, and analogs, a class of compounds with significant potential in therapeutic development. This document details their synthesis, biological activities, and the signaling pathways they modulate, presenting a valuable resource for researchers in medicinal chemistry and pharmacology.
Introduction
Purine analogs are a cornerstone of chemotherapy and antiviral therapy. The strategic placement of substituents on the purine scaffold allows for the fine-tuning of their biological activity. The 9-benzylpurine framework, in particular, has emerged as a promising scaffold for the development of inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide focuses on this compound and its related structures, exploring their potential as targeted therapeutic agents.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs typically starts from commercially available purine precursors, such as 6-chloropurine. The benzyl group is introduced at the N9 position, followed by nucleophilic substitution at the C6 position with an appropriate alcohol or other nucleophiles.
A general synthetic route involves the benzylation of 6-chloropurine followed by a nucleophilic substitution with ethylene glycol. A revised synthesis of related 6-alkoxy-2-aminopurines suggests that late-stage introduction of the C6 substituent can allow for greater molecular diversity.[1]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of 6-alkoxypurine derivatives.
Step 1: 9-Benzyl-6-chloro-9H-purine
-
To a solution of 6-chloropurine (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Add benzyl bromide (1.1 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 9-benzyl-6-chloro-9H-purine.
Step 2: 2-(9-Benzyl-9H-purin-6-yloxy)ethanol
-
To a solution of ethylene glycol (10 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 9-benzyl-6-chloro-9H-purine (1 equivalent) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain 2-(9-benzyl-9H-purin-6-yloxy)ethanol.
Biological Activities and Structure-Activity Relationships
Derivatives of 9-benzylpurine have demonstrated a range of biological activities, including antiviral and anticancer properties. The nature of the substituent at the C6 and C2 positions of the purine ring, as well as the substitutions on the N9-benzyl group, significantly influences their potency and selectivity.
Antiviral Activity
A study on 9-benzyl-6-(dimethylamino)-9H-purines revealed their activity against rhinovirus type 1B. Introduction of a 2-chloro substituent was found to substantially increase the antiviral potency.
Anticancer Activity as Kinase Inhibitors
Many 9-benzylpurine derivatives have been investigated as inhibitors of protein kinases, particularly CDKs. The purine scaffold mimics the adenine ring of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and inhibit their activity.
Table 1: Biological Activity of Selected 9-Benzylpurine Analogs
| Compound ID | R2-substituent | R6-substituent | Target | Activity (IC50) | Reference |
| 1 | H | -N(CH3)2 | Rhinovirus 1B | Weak | [Kelley et al., 1988] |
| 2 | Cl | -N(CH3)2 | Rhinovirus 1B | 0.08 µM | [Kelley et al., 1988] |
Structure-Activity Relationship (SAR) Insights:
-
C2 Position: Substitution at the C2 position with a small halogen atom like chlorine can significantly enhance biological activity.
-
C6 Position: The nature and length of the substituent at the C6 position are critical for kinase inhibitory activity. For CDK inhibitors, this substituent often interacts with the solvent-exposed region of the ATP-binding pocket. An ethanol group at this position could provide a hydroxyl group for potential hydrogen bonding interactions.
-
N9 Position: The benzyl group at the N9 position often occupies a hydrophobic pocket in the kinase active site. Substitutions on the phenyl ring can be explored to optimize van der Waals interactions and improve potency and selectivity.
Signaling Pathways Modulated by 9-Benzylpurine Derivatives
As potential kinase inhibitors, this compound derivatives are likely to modulate signaling pathways that are crucial for cell proliferation, survival, and apoptosis. The primary targets are expected to be CDKs, which would impact the cell cycle progression. Downstream effects could also involve pathways regulated by CDKs, such as the PI3K/Akt and MAPK pathways.
Cell Cycle Regulation
CDKs are the master regulators of the cell cycle. Inhibition of CDKs by 9-benzylpurine analogs would lead to cell cycle arrest, preventing cancer cells from proliferating.
DOT script for Cell Cycle Signaling Pathway
Cell Cycle Regulation by CDK Inhibition.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. CDKs can interact with and regulate components of this pathway.
DOT script for PI3K/Akt Signaling Pathway
Modulation of the PI3K/Akt Signaling Pathway.
Experimental Protocols for Biological Evaluation
CDK Inhibitor Screening Assay
This protocol provides a general framework for screening compounds for their ability to inhibit CDK activity. Specific CDK/cyclin pairs (e.g., CDK2/Cyclin E, CDK9/Cyclin T1) and substrates would be used depending on the screening goals.[2][3][4]
Materials:
-
Recombinant CDK/cyclin enzyme complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., Histone H1 for CDK2/Cyclin E)
-
ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, unlabeled ATP)
-
Test compounds dissolved in DMSO
-
96-well or 384-well plates
-
Phosphocellulose paper or other capture method for radioactive assays
-
Scintillation counter or luminescence plate reader
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing kinase buffer, substrate, and the CDK/cyclin enzyme in each well of the plate.
-
Add the test compound at various concentrations (typically a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Workflow for CDK Inhibitor Screening:
DOT script for Experimental Workflow
Workflow for a typical CDK inhibitor screening assay.
Conclusion
This compound derivatives and their analogs represent a promising class of compounds with the potential to be developed as antiviral and anticancer agents. Their activity as kinase inhibitors, particularly against CDKs, makes them attractive candidates for further investigation. The synthetic accessibility of the 9-benzylpurine scaffold allows for extensive structure-activity relationship studies to optimize their potency, selectivity, and pharmacokinetic properties. The information provided in this guide serves as a foundational resource for researchers to design and execute further studies aimed at harnessing the therapeutic potential of this chemical series.
References
- 1. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Spectroscopic and Biological Insights into 2-(9-Benzyl-9H-purin-6-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR and MS) for 2-(9-Benzyl-9H-purin-6-yl)ethanol, a substituted purine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide presents representative data from closely related 6-substituted 9-benzylpurine analogs. The methodologies and expected spectral characteristics are detailed to serve as a valuable resource for researchers working with similar molecular scaffolds.
Spectroscopic Data
The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Below are the expected and representative data based on the analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for full characterization.
Table 1: Representative ¹H NMR Data for a 6-Substituted 9-Benzylpurine Analog
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | H-2 (Purine) |
| ~8.0 | s | 1H | H-8 (Purine) |
| ~7.3-7.4 | m | 5H | Phenyl-H (Benzyl) |
| ~5.4 | s | 2H | CH₂ (Benzyl) |
| ~4.0 | t | 2H | CH₂ (Ethanol) |
| ~3.0 | t | 2H | CH₂ (Ethanol) |
| ~2.5 | br s | 1H | OH (Ethanol) |
Table 2: Representative ¹³C NMR Data for a 6-Substituted 9-Benzylpurine Analog
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-6 (Purine) |
| ~155 | C-2 (Purine) |
| ~153 | C-4 (Purine) |
| ~141 | C-8 (Purine) |
| ~136 | C (Quaternary, Phenyl) |
| ~129 | CH (Phenyl) |
| ~128 | CH (Phenyl) |
| ~127 | CH (Phenyl) |
| ~120 | C-5 (Purine) |
| ~62 | CH₂ (Ethanol, -CH₂OH) |
| ~47 | CH₂ (Benzyl) |
| ~39 | CH₂ (Ethanol, -CH₂-Purine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.
Table 3: Representative Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Expected [M+H]⁺ | m/z 271.1297 |
| Key Fragmentation Ions | m/z 91 (Tropylium ion from benzyl group), fragments corresponding to the purine core. |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for purine derivatives.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments: For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data, which aids in structural confirmation.
-
Signaling Pathways and Experimental Workflows
Purine derivatives are known to play significant roles in various biological signaling pathways. While the specific pathways involving this compound are not yet elucidated, its structural similarity to other 6-substituted purines suggests potential involvement in purinergic signaling, which modulates a wide range of physiological processes.
Purinergic Signaling Pathway
Purinergic signaling is mediated by purine nucleotides and nucleosides like ATP and adenosine, which act on purinergic receptors (P1 and P2). Substituted purines can act as agonists or antagonists at these receptors, thereby influencing downstream signaling cascades.
Technical Guide: Physicochemical Characterization of 2-(9-Benzyl-9H-purin-6-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of the novel purine derivative, 2-(9-Benzyl-9H-purin-6-yl)ethanol. While specific experimental data for this compound is not yet publicly available, this document outlines the essential experimental protocols, data presentation strategies, and potential metabolic pathways to guide researchers in their investigation of this and similar molecules. The protocols provided are based on established pharmaceutical industry standards and regulatory guidelines.
Introduction
This compound is a substituted purine derivative of interest for its potential pharmacological activities. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. Solubility influences bioavailability and formulation design, while stability data is crucial for determining shelf-life, storage conditions, and identifying potential degradation products. This guide serves as a practical resource for scientists undertaking the physicochemical characterization of this molecule.
Solubility Determination
A fundamental parameter for any potential drug candidate is its solubility in various aqueous and organic media. The Shake-Flask method is a widely accepted technique for determining equilibrium solubility.[1][2][3]
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol details the steps to determine the thermodynamic solubility of this compound in different solvent systems.
Materials:
-
This compound (purity >99%)
-
Water (HPLC grade)
-
Phosphate buffered saline (PBS) pH 7.4
-
0.1 N HCl (pH 1.2)
-
Acetate buffer (pH 4.5)[4]
-
Ethanol (95%)
-
Propylene glycol
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS, 0.1 N HCl, ethanol).
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[4]
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
After equilibration, stop the shaker and allow the samples to stand for a short period to allow for partial sedimentation.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.
-
Perform the experiment in triplicate for each solvent system.
Data Presentation: Solubility Data
The results of the solubility studies should be presented in a clear and concise tabular format.
| Solvent System | Temperature (°C) | Solubility (mg/mL) (Mean ± SD, n=3) | Solubility (µg/mL) (Mean ± SD, n=3) | Molar Solubility (mol/L) (Mean ± SD, n=3) |
| Water (pH 7.0) | 25 | Data Not Available | Data Not Available | Data Not Available |
| PBS (pH 7.4) | 37 | Data Not Available | Data Not Available | Data Not Available |
| 0.1 N HCl (pH 1.2) | 37 | Data Not Available | Data Not Available | Data Not Available |
| Acetate Buffer (pH 4.5) | 37 | Data Not Available | Data Not Available | Data Not Available |
| Ethanol (95%) | 25 | Data Not Available | Data Not Available | Data Not Available |
| Propylene Glycol | 25 | Data Not Available | Data Not Available | Data Not Available |
Note: This table is a template. The actual data needs to be generated through experimentation.
Workflow for Solubility Determination
References
Potential Therapeutic Targets of 2-(9-Benzyl-9H-purin-6-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted purine analogs represent a promising class of therapeutic agents, particularly in oncology. This technical guide focuses on the potential therapeutic targets of the specific purine derivative, 2-(9-Benzyl-9H-purin-6-yl)ethanol. While direct experimental data for this compound is limited, this document extrapolates potential mechanisms of action and therapeutic targets based on the known biological activities of structurally related 6-substituted purine analogs. This guide outlines potential signaling pathways, proposes detailed experimental protocols for target identification and validation, and provides a framework for future research and development.
Introduction
Purine analogs have long been a cornerstone in the treatment of various diseases, most notably cancer. Their structural similarity to endogenous purines allows them to interfere with essential cellular processes, including nucleic acid synthesis and cellular signaling. The compound this compound belongs to the class of 6-substituted purines, which have demonstrated a wide range of biological activities. The presence of a benzyl group at the 9-position and an ethanol group at the 6-position suggests potential for specific interactions with biological targets, distinguishing it from other purine analogs. This guide aims to provide a comprehensive overview of the potential therapeutic avenues for this compound.
Potential Therapeutic Targets and Signaling Pathways
Based on the literature for analogous 6-substituted purine derivatives, several key cellular components and signaling pathways emerge as potential targets for this compound.
DNA Synthesis and Repair
Many purine analogs exert their cytotoxic effects by disrupting DNA synthesis and repair mechanisms.
-
Direct DNA Intercalation/Interaction: The planar purine core of the molecule may allow it to intercalate between DNA base pairs, leading to conformational changes that inhibit replication and transcription.
-
Inhibition of DNA Polymerases: The compound, after potential intracellular phosphorylation, could act as a fraudulent nucleotide, competing with natural deoxynucleoside triphosphates for the active site of DNA polymerases, thereby terminating chain elongation.
-
Inhibition of DNA Repair Enzymes: Purine analogs have been shown to inhibit enzymes involved in DNA repair pathways, such as poly (ADP-ribose) polymerase (PARP). This can lead to an accumulation of DNA damage and trigger apoptosis, particularly in cancer cells with existing DNA repair defects.
Logical Relationship Diagram for DNA-Targeted Activity
An In-Depth Technical Guide to the In Vitro Evaluation of 2-(9-Benzyl-9H-purin-6-yl)ethanol and Related Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies relevant to 2-(9-Benzyl-9H-purin-6-yl)ethanol and structurally similar 2,6,9-trisubstituted purine derivatives. While specific data for this compound is not extensively available in public literature, this document synthesizes findings from closely related analogues to present a representative profile of its potential biological activities and the methodologies for their assessment. The content herein is intended to guide research efforts in the exploration of this class of compounds for therapeutic applications, particularly in oncology.
The purine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. Notably, 2,6,9-trisubstituted purines have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development.[2][3][4] Compounds in this class have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][5]
Quantitative Data on Related Purine Derivatives
The following tables summarize the cytotoxic and enzyme inhibitory activities of various 2,6,9-trisubstituted purine derivatives from published in vitro studies. This data provides a comparative baseline for the potential potency of this compound.
Table 1: In Vitro Cytotoxicity (IC50) of Representative 2,6,9-Trisubstituted Purine Derivatives against Various Cancer Cell Lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Roscovitine | Multiple | ~15-20 | [1] |
| Purine Derivative 4c | H1975, HL-60, HCT116, HeLa | > 36 | [5] |
| Purine Derivative 4a | H1975 | 5.2 | [5] |
| Purine Derivative 4l | HCT116 | 3.8 | [5] |
| Compound 8 | HeLa | ~7 | [3] |
| Compound 8 | HL-60 | ~7 | [3] |
Table 2: In Vitro Kinase Inhibitory Activity (IC50) of Representative Purine Derivatives.
| Compound | Target Kinase | IC50 (µM) | Reference |
| Roscovitine | CDK2 | 0.2 | [1] |
| Roscovitine Derivative | CDK2 | < 0.1 | [1] |
| CDK9 Inhibitor Panel | CDK9/CycT1 | Variable | [6] |
| CDK10 Inhibitor Panel | CDK10/CycM | Variable | [6] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized from standard practices and can be adapted for the specific evaluation of this compound.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][5][7]
Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][5] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of metabolically active cells.[1][5]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours under the same conditions.[1]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1] The plate should be agitated on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[1] A reference wavelength of greater than 650 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are crucial for determining the specific molecular targets of a compound. The ADP-Glo™ Kinase Assay is a common luminescent-based method.
Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal via a luciferase/luciferin reaction. The light output is proportional to the kinase activity.[8]
Protocol:
-
Reagent Preparation: Prepare the kinase buffer, kinase-enzyme solution, substrate solution, ATP solution, and serial dilutions of the test compound.
-
Kinase Reaction: In a 384-well plate, add the test compound at various concentrations, the kinase, and the substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to deplete the remaining ATP and incubate for approximately 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value for the compound against the specific kinase.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the study of this compound and related compounds.
Caption: A generalized workflow for the in vitro evaluation of a test compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Account Suspended [cellbiology.blog]
- 5. researchhub.com [researchhub.com]
- 6. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. promega.com [promega.com]
Methodological & Application
Application Notes & Protocol: Synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-(9-Benzyl-9H-purin-6-yl)ethanol is a substituted purine derivative. Purine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This compound serves as a valuable intermediate for the synthesis of more complex molecules, including potential kinase inhibitors, antiviral agents, and other therapeutic candidates.[1] The synthesis protocol described here follows a common two-step approach for creating 6,9-disubstituted purines: N9-benzylation of a purine core followed by nucleophilic substitution at the C6 position.
Reaction Scheme
The synthesis is a two-step process starting from 6-chloropurine:
-
Step 1: N9-Benzylation. 6-Chloropurine is reacted with benzyl bromide in the presence of a base to yield 9-benzyl-6-chloro-9H-purine.
-
Step 2: Nucleophilic Substitution. The resulting 9-benzyl-6-chloro-9H-purine is reacted with ethylene glycol under basic conditions to yield the final product, this compound.
Caption: Overall reaction scheme for the synthesis of this compound from 6-chloropurine.
Experimental Protocol
This protocol details the necessary reagents, equipment, and step-by-step procedures for the synthesis.
Materials and Reagents
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Supplier |
| Step 1: 9-Benzyl-6-chloro-9H-purine | ||||
| 6-Chloropurine | 154.55 | 1.0 g | 1.0 | Sigma-Aldrich |
| Benzyl bromide | 171.04 | 1.1 mL | 1.5 | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | 138.21 | 1.78 g | 2.0 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - | Sigma-Aldrich |
| Step 2: this compound | ||||
| 9-Benzyl-6-chloro-9H-purine | 244.69 | 1.0 g | 1.0 | From Step 1 |
| Ethylene glycol | 62.07 | 10 mL | - | Sigma-Aldrich |
| Sodium hydride (NaH, 60% disp.) | 40.00 | 0.20 g | 1.2 | Sigma-Aldrich |
| Workup & Purification | ||||
| Dichloromethane (DCM) | 84.93 | As needed | - | Fisher Scientific |
| Ethyl acetate (EtOAc) | 88.11 | As needed | - | Fisher Scientific |
| Hexane | 86.18 | As needed | - | Fisher Scientific |
| Saturated aq. NaHCO₃ | - | As needed | - | Lab Prepared |
| Brine | - | As needed | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Fisher Scientific |
| Silica Gel (230-400 mesh) | - | As needed | - | VWR |
Step 1: Synthesis of 9-Benzyl-6-chloro-9H-purine
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropurine (1.0 g, 6.47 mmol) and potassium carbonate (1.78 g, 12.9 mmol).
-
Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Reagent Addition: Add benzyl bromide (1.1 mL, 9.70 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1).
-
Workup:
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (3 x 20 mL).
-
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 9-benzyl-6-chloro-9H-purine as a white solid.
Step 2: Synthesis of this compound
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethylene glycol (10 mL).
-
Base Addition: Carefully add sodium hydride (0.20 g of 60% dispersion, 5.0 mmol) portion-wise to the ethylene glycol at 0 °C (ice bath). Stir until hydrogen gas evolution ceases and a clear solution of sodium glycolate is formed.
-
Reagent Addition: Add 9-benzyl-6-chloro-9H-purine (1.0 g, 4.09 mmol) to the flask.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction by TLC (DCM/Methanol, 95:5).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of Dichloromethane (DCM) to 5% Methanol in DCM.
-
Combine the fractions containing the product and evaporate the solvent to yield this compound as a white to off-white solid.
-
Characterization Data (Expected)
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.60 (s, 1H), 8.05 (s, 1H), 7.40-7.25 (m, 5H), 5.45 (s, 2H), 4.10 (t, 2H), 3.95 (t, 2H), 2.50 (br s, 1H, OH). |
| Mass Spec (ESI+) | m/z = 271.12 (M+H)⁺ |
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for the synthesis of 9-Benzyl-6-chloro-9H-purine.
Caption: Workflow for the synthesis of this compound.
References
Application Note: 2-(9-Benzyl-9H-purin-6-yl)ethanol for Kinase Inhibition Assays
An in-depth search for "2-(9-Benzyl-9H-purin-6-yl)ethanol" did not yield specific data regarding its use in kinase inhibition assays, suggesting it may be a novel or less-studied compound in this context. However, the purine scaffold is a well-established framework for kinase inhibitors. A notable example of a benzyl-substituted purine analog is Roscovitine (also known as Seliciclib), a potent inhibitor of cyclin-dependent kinases (CDKs).[1][2][3]
Therefore, this document provides a representative application note and detailed protocols for the use of a novel purine analog, exemplified by this compound, in kinase inhibition assays. The methodologies and data presentation are based on established practices for similar compounds, such as Roscovitine.
Introduction
This compound is a purine derivative with potential as a kinase inhibitor. The purine core is a common feature in many ATP-competitive kinase inhibitors, as it mimics the adenine base of ATP.[4][5][6] The benzyl group at the N9 position and the ethanol substitution at the C6 position can provide specificity and potency towards certain kinase targets. This document outlines the application of this compound in in vitro kinase inhibition assays to determine its inhibitory activity and selectivity profile. As a reference, the well-characterized purine analog Roscovitine is a potent inhibitor of CDKs, including CDK1, CDK2, CDK5, and CDK7, by competing with ATP for the binding site on the kinase.[3][7]
Principle of Kinase Inhibition Assays
Kinase inhibition assays are designed to measure the ability of a compound to block the enzymatic activity of a kinase. This is typically achieved by quantifying the phosphorylation of a substrate in the presence and absence of the inhibitor. Common methods involve the use of radiolabeled ATP ([γ-³²P]ATP) or luminescence/fluorescence-based detection systems that measure ATP consumption or ADP production.
Experimental Protocols
Preparation of this compound Stock Solution
-
Compound Solubility: Initially, determine the solubility of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). Roscovitine, for example, is soluble in DMSO up to 50 mM.[3]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
In Vitro Radiometric Kinase Inhibition Assay Protocol
This protocol is adapted from methods used to characterize Roscovitine and is a gold standard for quantifying kinase activity.[1]
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate (e.g., Histone H1 for CDKs)[1]
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
96-well reaction plate
-
Phosphocellulose paper (e.g., Whatman P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Serial Dilution: Prepare a serial dilution of this compound in the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.
-
Assay Mix Preparation: In each well of the 96-well plate, add the following in order:
-
Kinase reaction buffer
-
Diluted inhibitor or DMSO (for control)
-
Kinase solution
-
Substrate solution
-
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase, if known.[1]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture from each well onto the phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This non-radioactive method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinase and substrate
-
This compound
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well plates
Procedure:
-
Assay Setup: Set up the kinase reaction with serially diluted inhibitor as described in the radiometric assay protocol.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for the desired time.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC₅₀ value as described for the radiometric assay.
Data Presentation
Quantitative data from kinase inhibition assays should be summarized in a clear and structured table. Below is a representative table based on published data for the related compound, Roscovitine.[1]
| Kinase Target | IC₅₀ (µM) | Assay Substrate |
| CDK1/Cyclin B | ~0.7 | Histone H1 |
| CDK2/Cyclin A | ~0.7 | Histone H1 |
| CDK2/Cyclin E | ~0.7 | Histone H1 |
| CDK5/p35 | ~0.2 | Histone H1 |
| CDK4/Cyclin D1 | >100 | Rb protein |
| CDK6/Cyclin D2 | >100 | Rb protein |
| ERK1 | ~30 | Myelin Basic Protein |
| ERK2 | ~14 | Myelin Basic Protein |
This table presents example data for the related purine analog Roscovitine and serves as a template for presenting results for this compound.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for an in vitro kinase inhibition assay.
Signaling Pathway Diagram: CDK Regulation of the Cell Cycle
Since the reference compound Roscovitine targets CDKs, the following diagram illustrates the role of CDKs in the G1/S cell cycle transition, a common pathway investigated when studying CDK inhibitors.
Caption: Simplified CDK-Rb-E2F signaling pathway in G1/S transition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Roscovitine | C19H26N6O | CID 160355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. rcsb.org [rcsb.org]
Application of N6-Benzyladenosine in Cancer Research: A Focus on a Promising Purine Analogue
Note to the Reader: Extensive research did not yield specific published data on the application of 2-(9-Benzyl-9H-purin-6-yl)ethanol in cancer research. Therefore, this document provides detailed application notes and protocols for a closely related and well-studied compound, N6-Benzyladenosine , which shares the core N-benzylpurine scaffold and exhibits significant anticancer properties. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Application Notes
N6-Benzyladenosine, a synthetic cytokinin, has emerged as a molecule of interest in oncology for its potent cytostatic and pro-apoptotic activities against various cancer cell lines.[1][2][3] Unlike traditional chemotherapeutic agents that often exhibit high toxicity toward normal cells, N6-benzyladenosine has demonstrated a degree of selectivity for neoplastic cells.[2] Its multifaceted mechanism of action, which includes cell cycle arrest and induction of apoptosis, makes it a compelling candidate for further investigation in cancer therapy.[1][3]
Mechanism of Action:
N6-Benzyladenosine exerts its anticancer effects through several interconnected pathways:
-
Cell Cycle Arrest: The compound has been shown to arrest cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting their proliferation.[1][3]
-
Induction of Apoptosis: N6-Benzyladenosine is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is often mediated through the activation of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively.[1][3]
-
Mevalonate Pathway Inhibition: Research suggests that N6-benzyladenosine may interfere with the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase (FPPS).[2] This enzyme is crucial for the synthesis of isoprenoids, which are essential for the post-translational modification and function of key signaling proteins involved in cancer progression, such as Ras.[2]
-
Cytoskeletal Disruption: Early cellular events following treatment with N6-benzyladenosine include alterations in cell morphology and disorganization of the actin cytoskeleton.[3] This disruption can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.[3]
Applications in Cancer Research:
-
In Vitro Cytotoxicity Studies: N6-Benzyladenosine can be used as a reference compound or a lead molecule in screening assays to identify novel anticancer agents. Its activity against a panel of cancer cell lines provides a benchmark for the potency of new purine derivatives.
-
Mechanism of Action Studies: Researchers can utilize N6-benzyladenosine to investigate the molecular pathways involved in purine analogue-induced cancer cell death. Its known effects on the cell cycle, apoptosis, and the mevalonate pathway provide a starting point for exploring novel therapeutic targets.
-
Combination Therapy Research: N6-Benzyladenosine can be evaluated in combination with other chemotherapeutic agents to explore potential synergistic or additive effects, which could lead to more effective and less toxic cancer treatment regimens.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of N6-benzyladenosine and a related derivative against various cancer cell lines, as reported in the literature.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| N6-Benzyladenosine | T24 | Bladder Carcinoma | Not specified | [3] |
| N6-Benzyladenosine | U87MG | Glioblastoma | Not specified | [1] |
| N6-Benzyladenosine (2) | HCT116 | Colorectal Carcinoma | > 50 | [2] |
| N6-Benzyladenosine (2) | DLD-1 | Colorectal Carcinoma | > 50 | [2] |
| N6-Benzyladenosine (2) | MC38 | Murine Colon Adenocarcinoma | > 50 | [2] |
| Compound 2f | HCT116 | Colorectal Carcinoma | 14.8 ± 1.2 | [2] |
| Compound 2f | DLD-1 | Colorectal Carcinoma | 21.3 ± 1.5 | [2] |
| Compound 2f* | MC38 | Murine Colon Adenocarcinoma | 20.1 ± 1.8 | [2] |
*Compound 2f is a derivative of N6-benzyladenosine.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., T24, U87MG, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
N6-Benzyladenosine (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of N6-benzyladenosine in complete medium from the 10 mM stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of N6-benzyladenosine (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Caspase-3/9 Activity Assay)
This protocol measures the activation of key caspases involved in apoptosis.
Materials:
-
Cancer cells treated with N6-benzyladenosine as described above.
-
Caspase-3 and Caspase-9 colorimetric assay kits (commercially available).
-
Lysis buffer (provided in the kit).
-
Substrates for Caspase-3 (DEVD-pNA) and Caspase-9 (LEHD-pNA).
-
Microplate reader.
Procedure:
-
Treat cells with N6-benzyladenosine at a concentration known to induce apoptosis (e.g., 10 µM) for 24 hours.[1]
-
Harvest the cells and lyse them using the provided lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford assay).
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the Caspase-3 or Caspase-9 substrate to the respective wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually 405 nm).
-
Calculate the fold-increase in caspase activity compared to the untreated control.
Visualizations
Caption: Experimental workflow for evaluating the anticancer activity of N6-Benzyladenosine.
Caption: Proposed signaling pathways of N6-Benzyladenosine in cancer cells.
References
Application Notes and Protocols for 2-(9-Benzyl-9H-purin-6-yl)ethanol as a Potential Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Purine analogs represent a well-established class of compounds with a broad spectrum of biological activities, including antiviral and anticancer properties. The structural motif of a 9-benzylpurine is of particular interest, as derivatives have demonstrated notable activity against various viruses. For instance, a series of 9-benzyl-6-(dimethylamino)-9H-purines have been reported to exhibit potent antirhinovirus activity. This document outlines a series of protocols to systematically evaluate the antiviral potential of the novel compound, 2-(9-Benzyl-9H-purin-6-yl)ethanol. The proposed experimental workflow encompasses initial screening for antiviral activity, assessment of cytotoxicity to determine selectivity, and investigation into a plausible mechanism of action.
Data Presentation
As no specific experimental data for this compound is currently available, the following table presents a hypothetical but realistic set of quantitative data that could be generated from the described protocols. This data is modeled on values observed for related 9-benzylpurine antiviral compounds.
| Assay | Virus | Cell Line | Parameter | Value (µM) | Selectivity Index (SI) |
| Plaque Reduction Assay | Rhinovirus 1B | HeLa | IC50 | 0.15 | >667 |
| Influenza A (H1N1) | MDCK | IC50 | 1.2 | >83 | |
| Herpes Simplex Virus 1 | Vero | IC50 | >50 | N/A | |
| Cytotoxicity Assay | HeLa | - | CC50 | >100 | - |
| MDCK | - | CC50 | >100 | - | |
| Vero | - | CC50 | >100 | - | |
| CDK9 Kinase Assay | - | - | IC50 | 0.09 | - |
IC50: 50% inhibitory concentration against the virus. CC50: 50% cytotoxic concentration for the host cells. Selectivity Index (SI): CC50 / IC50. A higher SI value indicates greater antiviral specificity.
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy
This assay determines the concentration of the test compound required to reduce the number of viral plaques by 50%.
Materials:
-
Host cell line appropriate for the virus (e.g., HeLa for Rhinovirus, MDCK for Influenza)
-
Virus stock of known titer
-
24-well tissue culture plates
-
Growth medium (e.g., DMEM with 10% FBS)
-
Overlay medium (e.g., MEM with 0.5% agarose or methylcellulose)
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
Protocol:
-
Seed 24-well plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of this compound in growth medium.
-
When cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cell monolayers with PBS.
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells.
-
Incubate the plates at 37°C in a CO2 incubator for a period appropriate for plaque formation (typically 2-3 days).
-
After incubation, fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well and calculate the IC50 value by plotting the percentage of plaque reduction against the compound concentration.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compound.[1][2]
Materials:
-
Host cell lines (HeLa, MDCK, Vero)
-
96-well tissue culture plates
-
Growth medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed 96-well plates with host cells at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the medium from the wells and add the medium containing the different concentrations of the test compound.
-
Incubate the plates for the same duration as the plaque reduction assay (e.g., 48-72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
CDK9 Kinase Inhibition Assay
This biochemical assay determines if the compound inhibits the kinase activity of CDK9.
Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
This compound stock solution in DMSO
-
384-well assay plates
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the CDK9/cyclin T1 enzyme to the wells and incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.
Visualizations
Caption: Experimental workflow for evaluating the antiviral properties of this compound.
Caption: Hypothetical mechanism of action via CDK9 inhibition.
References
Application Notes and Protocols for the Quantification of 2-(9-Benzyl-9H-purin-6-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of 2-(9-Benzyl-9H-purin-6-yl)ethanol in various matrices. The protocols are intended to guide researchers in developing and validating robust analytical methods for preclinical and clinical sample analysis.
Introduction
This compound is a purine derivative that may be of interest in pharmaceutical research as a potential kinase inhibitor or antiviral agent. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document outlines recommended analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and provides detailed protocols for their implementation.
Analytical Methodologies
The recommended primary analytical techniques for the quantification of this compound are HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is suitable for the quantification of this compound in simpler matrices or at higher concentrations. Given the purine and benzyl chromophores in the molecule, UV detection at approximately 254 nm is expected to provide good sensitivity.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For complex biological matrices such as plasma, serum, or tissue homogenates, and for studies requiring high sensitivity (low limits of detection and quantification), LC-MS/MS is the method of choice. Its high selectivity minimizes interference from endogenous matrix components.
Experimental Protocols
Protocol 1: Quantification of this compound by Reverse-Phase HPLC-UV
This protocol outlines a general procedure for the analysis of this compound. Method optimization and validation are required for specific applications.
1. Instrumentation and Materials
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound reference standard
-
Methanol (for sample and standard preparation)
-
Filtration device (0.22 µm syringe filters)
2. Standard Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to cover the desired concentration range.
3. Sample Preparation (from a simple matrix, e.g., reaction mixture)
-
Dilute an aliquot of the sample with methanol to a concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-17 min: 95% B (hold)
-
17-18 min: 95% to 5% B (linear gradient)
-
18-25 min: 5% B (re-equilibration)
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol provides a framework for developing a sensitive and selective LC-MS/MS method for biological samples.
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile with 1% formic acid (for protein precipitation)
-
Centrifuge
2. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of the analyte and IS in methanol.
-
Prepare calibration standards and QC samples by spiking the appropriate amounts of the analyte stock solution into the blank biological matrix.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B (linear gradient)
-
3.0-4.0 min: 95% B (hold)
-
4.0-4.1 min: 95% to 5% B (linear gradient)
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Mass Spectrometry (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of the analyte and IS. A hypothetical precursor ion ([M+H]+) for this compound (C14H14N4O) would be m/z 255.12. Product ions would be selected based on fragmentation patterns.
-
5. Data Analysis
-
Quantify the analyte using the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by performing a linear regression of the peak area ratios against the concentrations of the calibration standards.
-
Determine the concentration of the analyte in the samples and QCs from the calibration curve.
Data Presentation
The following tables summarize hypothetical quantitative data for the described analytical methods. These values are illustrative and should be established during method validation.
Table 1: Hypothetical HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95 - 105% |
Table 2: Hypothetical LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 90 - 110% |
| Matrix Effect | < 15% |
Visualizations
The following diagrams illustrate the general workflows for analytical method development and sample analysis.
Application Notes and Protocols for High-Throughput Screening of Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "2-(9-Benzyl-9H-purin-6-yl)ethanol" did not yield specific high-throughput screening (HTS) data or established protocols. The following application notes and protocols are presented for a hypothetical purine derivative, designated as Compound X , which is structurally analogous to this compound. These documents serve as a comprehensive guide and template for the high-throughput screening of novel purine derivatives as potential kinase inhibitors.
Application Notes: High-Throughput Screening for Novel Purine-Based Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] Purine analogues have emerged as a privileged scaffold in the development of potent kinase inhibitors due to their structural resemblance to the endogenous ATP ligand.[1][2][3] This has led to the successful development of several purine-based drugs.[1][2]
High-throughput screening (HTS) is an essential methodology in drug discovery for the rapid screening of large compound libraries to identify "hit" compounds with desired biological activity.[4] This document outlines a generalized HTS workflow for the identification of novel purine-based kinase inhibitors, using Compound X as a representative example. The workflow encompasses assay development, a pilot screen, a full-scale HTS campaign, and subsequent hit confirmation and validation.[5][6]
The primary assay described is a fluorescence-based kinase activity assay, which is a common and robust method for HTS.[7] This assay measures the amount of ADP produced in the kinase reaction, providing an indirect measure of kinase activity. Inhibition of the kinase by a compound like Compound X results in a decreased ADP signal.
The successful identification of potent and selective kinase inhibitors from a large compound library relies on a carefully designed screening cascade.[8][9] This includes primary screening for initial hits, secondary assays to confirm activity and rule out false positives, and dose-response studies to determine potency.[10][11]
Experimental Protocols
Primary High-Throughput Screening: Fluorescence-Based Kinase Assay
This protocol describes a generic, fluorescence-based assay for a primary HTS campaign to identify inhibitors of a target protein kinase.
Materials:
-
Target Protein Kinase (e.g., a recombinant tyrosine kinase)
-
Kinase Substrate (a suitable peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Compound X and library compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Assay Buffer (e.g., HEPES buffer with MgCl₂, BSA, and DTT)
-
ADP Detection Reagent (e.g., a commercial ADP-Glo™ or equivalent fluorescent kit)
-
384-well, low-volume, white microplates
-
Automated liquid handling systems
-
Plate reader capable of measuring fluorescence
Protocol:
-
Compound Plating: Using an automated liquid handler, transfer 50 nL of each library compound (including Compound X), positive control, and DMSO (negative control) to the appropriate wells of a 384-well assay plate. The final concentration of library compounds is typically 10 µM.[6]
-
Enzyme and Substrate Addition: Prepare a master mix of the target kinase and its substrate in assay buffer. Dispense 5 µL of this mix into each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the target kinase.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the ADP detection reagent to each well. This reagent stops the kinase reaction and initiates the signal generation.
-
Signal Development: Incubate the plate for 30-60 minutes at room temperature to allow the fluorescent signal to develop.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader.
Hit Confirmation and Dose-Response Analysis
This protocol is for confirming the activity of initial "hits" from the primary screen and determining their potency (IC50).
Materials:
-
Same as the primary HTS protocol.
-
Confirmed hit compounds from the primary screen.
Protocol:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.
-
Compound Plating: Transfer 50 nL of each concentration of the hit compounds, positive control, and DMSO to a 384-well plate.
-
Assay Procedure: Follow steps 2-8 of the primary HTS protocol.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Data Presentation
Table 1: Representative Data from Primary High-Throughput Screen
| Compound ID | Concentration (µM) | % Inhibition | Hit Status |
| Compound X | 10 | 85.2 | Hit |
| Library Cmpd 1 | 10 | 5.6 | Inactive |
| Library Cmpd 2 | 10 | 62.1 | Hit |
| Library Cmpd 3 | 10 | 12.8 | Inactive |
| Staurosporine | 1 | 98.5 | Positive Control |
| DMSO | - | 0.0 | Negative Control |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
| Compound X | 0.75 | 1.1 | 0.99 |
| Library Cmpd 2 | 3.2 | 0.9 | 0.98 |
| Staurosporine | 0.015 | 1.0 | 0.99 |
Mandatory Visualizations
Caption: Generic MAP Kinase signaling pathway targeted by Compound X.
Caption: High-throughput screening workflow for kinase inhibitors.
Caption: Logical workflow for hit validation and progression.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. opentrons.com [opentrons.com]
- 5. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
- 11. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
Application Notes and Protocols for Antibacterial Studies of 2-(9-Benzyl-9H-purin-6-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogs represent a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse pharmacological activities, including potential antibacterial properties. The compound 2-(9-Benzyl-9H-purin-6-yl)ethanol is a synthetic purine derivative. While specific studies on its antibacterial activity are not extensively documented, this document provides a comprehensive, generalized protocol for evaluating its potential as an antibacterial agent. The methodologies outlined are based on standard antimicrobial susceptibility testing procedures employed for novel chemical entities and other purine derivatives.
The protocols described herein are intended to serve as a foundational guide for researchers initiating antibacterial screening of this compound. These can be adapted and optimized based on the specific bacterial strains and laboratory conditions.
Data Presentation
Effective evaluation of a potential antibacterial agent requires the systematic collection and clear presentation of quantitative data. The following table structure is recommended for summarizing the results of antibacterial assays for this compound against a panel of clinically relevant bacteria.
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) [Concentration] |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | Data to be determined | Data to be determined |
| Bacillus subtilis (ATCC 6633) | Gram-positive | Data to be determined | Data to be determined |
| Escherichia coli (ATCC 25922) | Gram-negative | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Data to be determined | Data to be determined |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | Data to be determined | Data to be determined |
| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for determining the antibacterial activity of this compound.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[1][2]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions should be made in CAMHB to achieve the desired concentration range.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. Typically, this results in a concentration range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions.
-
Controls: Include a positive control (bacterial inoculum with a standard antibiotic), a negative control (broth only), and a growth control (bacterial inoculum in broth without any compound).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Agar Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[3]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Positive control antibiotic disks
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Agar Plates: Prepare MHA plates and allow them to solidify at room temperature.
-
Bacterial Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Plates: Using a sterile swab, uniformly streak the bacterial suspension over the entire surface of the MHA plate to create a lawn of bacteria.
-
Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plates. Also, place a positive control antibiotic disk and a blank disk (with solvent only) on the plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete inhibition (in millimeters) around each disk.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated if the compound shows significant activity.
Caption: Workflow for assessing the antibacterial activity of this compound.
Caption: Hypothetical mechanism of action for a purine analog antibacterial agent.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 2-(9-Benzyl-9H-purin-6-yl)ethanol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo evaluation of 2-(9-Benzyl-9H-purin-6-yl)ethanol, a purine analog with therapeutic potential. The primary focus of the described experimental design is to investigate its efficacy as a modulator of multidrug resistance (MDR) in a leukemia animal model. Additionally, a protocol for a chronic gout model is presented as a secondary application, leveraging the compound's purine structure.
Introduction
Purine analogs are a class of compounds with diverse biological activities, including antitumor and antiviral properties.[1][2][3] this compound, with its characteristic 9-benzyl-purine core, is a promising candidate for therapeutic development. Preclinical evaluation in relevant animal models is a critical step in characterizing its pharmacological profile. The following protocols are designed to provide a robust framework for assessing the in vivo efficacy and mechanism of action of this compound.
Potential Therapeutic Applications & Relevant Animal Models
Based on existing literature for similar purine derivatives, two primary therapeutic avenues are proposed for investigation:
-
Oncology: Modulation of Multidrug Resistance: Several purine analogs have been shown to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy.[1] An in vivo leukemia model is therefore highly relevant for this compound.
-
Inflammatory Diseases: Gout: Given that gout is a disorder of purine metabolism, investigating a purine analog in a gout animal model is a logical approach.[4][5]
Experimental Design: Leukemia Model for Multidrug Resistance
This protocol is adapted from studies on purine analogs that modulate multidrug resistance in P388/VCR leukemia in mice.[1]
Objective
To evaluate the ability of this compound to restore vincristine sensitivity in a multidrug-resistant leukemia mouse model.
Animal Model
-
Species: BALB/c mice
-
Cell Line: P388/VCR (Vincristine-resistant P388 leukemia)
-
Justification: This is a well-established model for studying MDR in vivo.[1]
Treatment Groups & Dosing Strategy
A clear and structured dosing plan is essential for interpreting the results.
| Group | Treatment | Dosage of this compound | Dosage of Vincristine | Route of Administration |
| 1 | Vehicle Control | - | - | PO (vehicle for test compound) and IP (saline) |
| 2 | Vincristine Alone | - | 0.25 mg/kg | IP |
| 3 | This compound (Low Dose) + Vincristine | TBD (e.g., 10 mg/kg) | 0.25 mg/kg | PO and IP |
| 4 | This compound (Mid Dose) + Vincristine | TBD (e.g., 25 mg/kg) | 0.25 mg/kg | PO and IP |
| 5 | This compound (High Dose) + Vincristine | TBD (e.g., 50 mg/kg) | 0.25 mg/kg | PO and IP |
| 6 | This compound (High Dose) Alone | TBD (e.g., 50 mg/kg) | - | PO |
TBD: To be determined by preliminary dose-ranging/toxicity studies. PO: Per os (oral gavage); IP: Intraperitoneal.
Experimental Workflow
Caption: Workflow for the in vivo leukemia model.
Detailed Protocol
-
Animal Acclimatization: Acclimatize male BALB/c mice (6-8 weeks old) for at least one week before the experiment.
-
Tumor Inoculation: On Day 0, inoculate each mouse intraperitoneally with 1x10^6 P388/VCR cells.
-
Randomization and Treatment: On Day 1, randomize mice into the treatment groups outlined in the table above.
-
Administer this compound or its vehicle orally (PO) daily from Day 1 to Day 9.
-
Administer vincristine or saline intraperitoneally (IP) on Days 1, 5, and 9.
-
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Observe the mice for any signs of toxicity (e.g., lethargy, ruffled fur).
-
Record mortality daily.
-
-
Endpoint Analysis:
-
The primary endpoint is survival time.
-
Calculate the median survival time (MST) for each group.
-
Determine the percentage of increase in lifespan (T/C %), calculated as: (MST of treated group / MST of control group) x 100.
-
A T/C % of ≥ 125% is generally considered significant antitumor activity.
-
Data Presentation
| Group | n | Median Survival Time (Days) | T/C (%) | Body Weight Change (%) |
| 1 | 10 | 100 | ||
| 2 | 10 | |||
| 3 | 10 | |||
| 4 | 10 | |||
| 5 | 10 | |||
| 6 | 10 |
Experimental Design: Chronic Gout Model
This protocol is based on a recently developed chronic mouse model of gout that mimics human disease progression.[4][5]
Objective
To assess the anti-inflammatory and urate-lowering effects of this compound in a chronic gout mouse model.
Animal Model
-
Species: Kunming mice (or other suitable strain)
-
Induction Method: Daily intraperitoneal injections of potassium oxonate, combined with a high-fat diet and intra-articular injections of acetic acid.[4][5]
Treatment Groups
| Group | Treatment | Dosage of this compound | Positive Control (e.g., Benzbromarone) |
| 1 | Normal Control | - | - |
| 2 | Gout Model + Vehicle | - | - |
| 3 | Gout Model + Low Dose Test Compound | TBD (e.g., 10 mg/kg/day) | - |
| 4 | Gout Model + High Dose Test Compound | TBD (e.g., 50 mg/kg/day) | - |
| 5 | Gout Model + Positive Control | - | TBD (e.g., 20 mg/kg/day) |
Experimental Workflow
Caption: Workflow for the chronic gout model.
Detailed Protocol
-
Model Induction (16 weeks total):
-
Feed mice a high-fat diet throughout the study.
-
Administer potassium oxonate (250 mg/kg) via IP injection daily for approximately 4 months.
-
Inject 0.1% acetic acid into the hind paws weekly to facilitate monosodium urate (MSU) crystal formation.[5]
-
-
Treatment (Weeks 12-16):
-
Begin daily oral administration of this compound, vehicle, or a positive control (e.g., benzbromarone).
-
-
Assessments:
-
Weekly (from week 12):
-
Measure paw volume (edema) using a plethysmometer.
-
Score arthritis severity based on a standardized scale (e.g., 0-4).
-
-
Endpoint (Week 16):
-
Collect blood to measure serum uric acid levels.
-
Harvest paw and ankle joints for histopathological analysis (H&E staining for inflammation, Gomori's methenamine silver stain for MSU crystals).[4]
-
-
Data Presentation
| Group | Paw Edema (mL) | Arthritis Score | Serum Uric Acid (mg/dL) | Histological Score |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 |
Potential Signaling Pathways
While the precise mechanism of this compound is yet to be elucidated, related purine analogs that modulate MDR are known to interact with ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1]
Caption: Hypothesized mechanism of MDR modulation.
Conclusion
The provided protocols offer a starting point for the in vivo characterization of this compound. The leukemia model will be crucial for determining its potential as an MDR modulator in oncology, while the gout model provides a relevant avenue for exploring its anti-inflammatory properties. Careful execution of these studies, including preliminary toxicity and dose-ranging experiments, will be essential for a thorough preclinical evaluation.
References
- 1. New purines and purine analogs as modulators of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy N-Benzyl-9-ethyl-9H-purin-6-amine | 25870-60-4 [smolecule.com]
- 4. New animal model of chronic gout reproduces pathological features of the disease in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New animal model of chronic gout reproduces pathological features of the disease in humans - PMC [pmc.ncbi.nlm.nih.gov]
Purifying 2-(9-Benzyl-9H-purin-6-yl)ethanol: A Guide to Chromatographic and Recrystallization Techniques
For Immediate Release
Introduction
2-(9-Benzyl-9H-purin-6-yl)ethanol is a heterocyclic compound featuring a purine core, a benzyl group at the N9 position, and an ethanol substituent at the C6 position. The presence of the polar hydroxyl group and the relatively non-polar benzyl group gives the molecule an intermediate polarity, making it amenable to purification by standard chromatographic and recrystallization methods. The choice of purification technique will depend on the nature of the impurities present in the crude sample, the desired final purity, and the scale of the purification.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected performance of the described purification techniques for this compound. The quantitative data presented are representative values based on the purification of analogous purine derivatives and may require optimization for this specific compound.
| Purification Technique | Stationary Phase | Mobile Phase/Solvent | Typical Purity | Expected Yield | Key Considerations |
| Silica Gel Chromatography | Silica Gel (60 Å, 40-63 µm) | Dichloromethane/Methanol or Ethyl Acetate/Hexane gradient | >95% | 70-90% | Cost-effective for large scale; requires careful solvent system optimization. |
| Recrystallization | Not Applicable | Ethanol, Methanol, or Ethanol/Water mixture | >98% | 50-80% | Highly effective for removing minor impurities if a suitable solvent is found; yield can be variable. |
| Preparative HPLC | C18 Silica Gel (5-10 µm) | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | >99% | 60-85% | Provides the highest purity; suitable for small to medium scale; requires specialized equipment. |
Experimental Protocols
Silica Gel Column Chromatography
This method is ideal for purifying multi-gram quantities of the crude product and for separating compounds with different polarities. The polarity of the solvent system is gradually increased to elute the target compound from the silica gel.
Methodology:
-
Slurry Preparation: A slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane or Hexane) is prepared and poured into a glass column of appropriate size.
-
Column Packing: The column is packed by allowing the silica to settle under gravity, followed by flushing with the initial mobile phase to ensure a well-packed bed.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to dryness. The dry, adsorbed sample is carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity. For a Dichloromethane/Methanol system, the elution can start with 100% Dichloromethane and gradually increase the percentage of Methanol (e.g., from 0% to 5%). For an Ethyl Acetate/Hexane system, the elution can start with a low percentage of Ethyl Acetate and be increased.
-
Fraction Collection: Fractions are collected in test tubes and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Recrystallization
Recrystallization is a powerful technique for achieving high purity if a suitable solvent or solvent system can be identified in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Methodology:
-
Solvent Selection: Small-scale solubility tests are performed to identify a suitable recrystallization solvent. Ethanol, methanol, or a mixture of ethanol and water are good starting points for purine derivatives.
-
Dissolution: The crude this compound is placed in a flask, and the chosen solvent is added portion-wise while heating and stirring until the compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. The flask can then be placed in an ice bath or refrigerator to maximize crystal formation.
-
Crystal Collection: The formed crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing and Drying: The crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities and then dried under vacuum to remove all traces of the solvent.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is the method of choice for obtaining highly pure samples, typically on a milligram to gram scale. Reversed-phase chromatography on a C18 column is generally effective for purine derivatives.
Methodology:
-
System Preparation: A preparative HPLC system equipped with a C18 column is equilibrated with the initial mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like 0.1% formic acid to improve peak shape).
-
Sample Preparation: The crude this compound is dissolved in a suitable solvent (e.g., the mobile phase or a compatible solvent like methanol or DMSO) and filtered through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: The prepared sample is injected onto the column.
-
Elution and Fraction Collection: A gradient elution is typically employed, where the percentage of the organic solvent (acetonitrile or methanol) is increased over time to elute the compounds from the column. A UV detector is used to monitor the elution, and fractions corresponding to the peak of the target compound are collected.
-
Purity Analysis: The collected fractions are analyzed by analytical HPLC to confirm their purity.
-
Solvent Removal: The pure fractions are combined, and the solvent is removed, typically by lyophilization (freeze-drying) or rotary evaporation, to yield the final purified product.
Visualized Workflows
Caption: Workflow for Purification by Silica Gel Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Purification by Preparative HPLC.
Troubleshooting & Optimization
Technical Support Center: 2-(9-Benzyl-9H-purin-6-yl)ethanol
This technical support guide provides troubleshooting advice and frequently asked questions regarding solubility issues with 2-(9-Benzyl-9H-purin-6-yl)ethanol in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Troubleshooting Guide
Researchers may face challenges when dissolving this compound in DMSO, a common solvent for lipophilic compounds.[1][2] This guide offers a systematic approach to addressing these issues.
Problem: The compound does not fully dissolve in DMSO.
-
Initial Observation: A suspension or visible particles are present after adding DMSO and vortexing.
-
Troubleshooting Steps:
-
Verify DMSO Quality: DMSO is hygroscopic and can absorb water over time, which can reduce its solvating power.[3] Try using a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
Gentle Heating: Gently warm the solution in a water bath at 37°C. Do not exceed this temperature without information on the compound's thermal stability.
-
Sonication: Use a bath sonicator for 10-15 minutes to break up any aggregates and enhance dissolution.[4]
-
Increase Solvent Volume: If the concentration is high, the compound may be exceeding its solubility limit. Try reducing the concentration by adding more DMSO.
-
Problem: The compound precipitates out of solution upon dilution into aqueous media (e.g., PBS or cell culture medium).
-
Initial Observation: The solution becomes cloudy or forms a precipitate when the DMSO stock is added to an aqueous buffer.
-
Troubleshooting Steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous media. Instead, perform a serial dilution, gradually decreasing the DMSO concentration.[5]
-
Use of Co-solvents: For dilutions into buffers for in vivo or in vitro assays, consider the use of a co-solvent. Common co-solvents include PEG400, Tween 80, or cyclodextrins, which can help maintain solubility in aqueous environments.[5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low (ideally ≤0.5%) to minimize both toxicity and precipitation.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a DMSO stock solution of this compound?
Q2: How should I store my DMSO stock solution?
A2: Aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[5] This prevents repeated freeze-thaw cycles, which can degrade the compound and introduce water into the DMSO, potentially causing the compound to precipitate.[4]
Q3: What is the maximum permissible concentration of DMSO in a cell-based assay?
A3: The final concentration of DMSO in cell culture should generally be kept below 0.5% to avoid cytotoxic effects.[5][6][8] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[5]
Q4: Can I use solvents other than DMSO?
A4: While DMSO is a common choice, other organic solvents like dimethylformamide (DMF) or ethanol can also be considered.[3][9] However, their compatibility with your specific experimental system and their own potential for cytotoxicity must be evaluated.
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides general guidelines for the use of DMSO in cell culture experiments. Researchers are encouraged to determine the optimal conditions for their specific experimental setup.
| Parameter | Recommended Value | Rationale |
| DMSO Stock Concentration | 10-100 mM | High concentration minimizes the volume needed for dilution. |
| Final DMSO Concentration in Assay | ≤ 0.5% (v/v) | Minimizes solvent-induced cytotoxicity.[5][6] |
| Storage Temperature | -20°C or -80°C | Ensures stability and prevents degradation.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh out the desired amount of this compound using a calibrated analytical balance. For example, to make 1 mL of a 10 mM solution (Molecular Weight to be determined by the researcher), you would weigh out MW (in g/mol ) * 0.01 moles.
-
Add DMSO: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous, high-purity DMSO.
-
Dissolve: Gently vortex the tube to dissolve the compound.[10] If necessary, follow the troubleshooting steps of gentle warming or sonication.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile cryovials and store at -20°C or -80°C.
Protocol 2: Dilution of DMSO Stock into Cell Culture Medium
-
Thaw Stock Solution: Thaw a single-use aliquot of your DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation, first dilute the DMSO stock solution into a small volume of sterile PBS or cell culture medium.[10]
-
Final Dilution: Add the intermediate dilution (or the stock solution directly if precipitation is not an issue) to your final volume of cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Mix and Use: Gently mix the final solution before adding it to your cells.
Visualizations
Caption: Experimental workflow for preparing and diluting the compound.
Caption: Troubleshooting decision tree for solubility issues in DMSO.
Caption: Hypothetical signaling pathway involving the compound.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipophilic Purine Nucleoside—Tdp1 Inhibitor—Enhances DNA Damage Induced by Topotecan In Vitro and Potentiates the Antitumor Effect of Topotecan In Vivo [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ziath.com [ziath.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. lifetein.com [lifetein.com]
Technical Support Center: Overcoming Resistance to 2-(9-Benzyl-9H-purin-6-yl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-(9-Benzyl-9H-purin-6-yl)ethanol and cell lines that have developed resistance to it.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound?
This compound is a 2,6,9-trisubstituted purine derivative. While specific studies on this compound are limited, compounds of this class are known to act as cytotoxic agents in cancer cell lines.[1][2][3][4][5] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4] Purine analogs can interfere with DNA synthesis and repair processes, leading to cellular stress and the activation of apoptotic pathways.[6] Some 2,6,9-trisubstituted purines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[1]
Q2: How do cancer cells develop resistance to purine analogs like this compound?
Resistance to purine analogs is a multifaceted process that can arise from various molecular changes within the cancer cells.[6][7] Common mechanisms include:
-
Altered Drug Metabolism: Cancer cells may decrease the activity of enzymes required to activate the drug or increase the activity of enzymes that deactivate it.[6]
-
Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (P-gp), can actively transport the drug out of the cell, preventing it from reaching its target.[7][8]
-
Alterations in the Drug Target: Mutations in the target protein can reduce the binding affinity of the drug, rendering it less effective.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or activation of survival pathways (e.g., PI3K/Akt) can counteract the drug's cytotoxic effects.
-
Enhanced DNA Repair Mechanisms: Increased capacity to repair DNA damage induced by the purine analog can promote cell survival.
Q3: What is a typical IC50 value for sensitive versus resistant cell lines?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This value can vary significantly depending on the cell line. For a sensitive parental cell line, the IC50 of this compound might be in the low micromolar range. In a resistant subline, the IC50 could be 5- to 100-fold higher.
Hypothetical IC50 Values for this compound
| Cell Line | Type | IC50 (µM) | Fold Resistance |
| MCF-7 | Parental (Sensitive) | 5.2 | 1 |
| MCF-7/BRE | Resistant | 48.5 | 9.3 |
| A549 | Parental (Sensitive) | 8.1 | 1 |
| A549/BRE | Resistant | 65.2 | 8.0 |
Q4: How can I confirm that my cell line has developed resistance?
Resistance can be confirmed by comparing the IC50 value of the treated cell line to the parental, untreated cell line using a cell viability assay such as MTT or CCK-8. A significant increase in the IC50 value indicates the development of resistance.[9] It is also advisable to assess key markers of apoptosis to determine if the resistant cells show a diminished apoptotic response to the drug.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a single-cell suspension before seeding. Use a cell counter for accurate cell numbers and ensure even mixing of the cell suspension before plating.
-
-
Possible Cause: Edge effects in 96-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Contamination.
-
Solution: Regularly check cell cultures for any signs of contamination. Use proper aseptic techniques.
-
-
Possible Cause: Drug solution instability.
-
Solution: Prepare fresh drug dilutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
-
Problem 2: No significant difference in apoptosis between sensitive and resistant cells after treatment.
-
Possible Cause: Incorrect timing of the assay.
-
Solution: Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal time point for observing maximal apoptosis in the sensitive cell line.[10]
-
-
Possible Cause: Insufficient drug concentration.
-
Solution: Ensure that the drug concentration used is sufficient to induce apoptosis in the sensitive parental cells (typically at or above the IC50).
-
-
Possible Cause: The primary mechanism of cell death is not apoptosis.
-
Solution: Consider other forms of cell death, such as necrosis or autophagy. Use assays that can distinguish between different cell death modalities.[10][11] For example, co-staining with Annexin V and a viability dye like propidium iodide (PI) or 7-AAD can help differentiate between early apoptotic, late apoptotic, and necrotic cells.[12]
-
-
Possible Cause: Technical issues with the apoptosis assay.
-
Solution: Ensure all reagents are fresh and correctly prepared. For flow cytometry-based assays, ensure proper compensation and gating strategies are used.[13] Include positive and negative controls.
-
Problem 3: Resistant cell line reverts to a sensitive phenotype.
-
Possible Cause: Discontinuation of drug pressure.
-
Solution: Resistance can sometimes be unstable without continuous selective pressure. Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (typically a concentration that does not significantly inhibit growth but is sufficient to maintain the resistant phenotype).
-
-
Possible Cause: Heterogeneous population.
-
Solution: The resistant cell line may be a mixed population of sensitive and resistant cells. Consider single-cell cloning to establish a more homogeneous resistant population.
-
Experimental Protocols
Protocol 1: Development of a this compound Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of the drug.[14]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing the drug at a concentration equal to the IC10-IC20 (a concentration that inhibits 10-20% of cell growth).
-
Monitor and Passage: Monitor the cells daily. When the cells resume a normal growth rate and reach 80-90% confluency, passage them.
-
Dose Escalation: Gradually increase the drug concentration in the culture medium. A common approach is to increase the concentration by 1.5- to 2-fold at each step.
-
Recovery Periods: After each dose escalation, there may be a period of increased cell death and slower growth. Allow the surviving cells to recover and reach confluency before the next dose increase.
-
Cryopreservation: At each stage of increased resistance, cryopreserve vials of cells for backup.
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher drug concentration (e.g., 5-10 times the initial IC50), confirm the level of resistance by performing a cell viability assay to determine the new IC50 and compare it to the parental line.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Detection using Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Treat sensitive and resistant cells with this compound at appropriate concentrations and for the optimal duration determined previously. Include untreated controls.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: Experimental workflow for developing and characterizing a resistant cell line.
Caption: Putative signaling pathways involved in drug action and resistance.
Caption: Troubleshooting logic for unexpected apoptosis assay results.
References
- 1. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Purine Nucleoside Analog - Sulfinosine Modulates Diverse Mechanisms of Cancer Progression in Multi-Drug Resistant Cancer Cell Lines | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Optimizing In Vivo Dosage of 2-(9-Benzyl-9H-purin-6-yl)ethanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and optimizing the in vivo dosage of the novel purine analog, 2-(9-Benzyl-9H-purin-6-yl)ethanol. Given the limited specific data on this compound, this guide offers a framework based on established principles for preclinical development of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: As a purine analog, this compound is structurally similar to endogenous purines like adenine and guanine. Purine analogs often act as antimetabolites, interfering with nucleic acid (DNA and RNA) synthesis or signaling pathways dependent on purinergic receptors.[1] They typically require intracellular activation, often through phosphorylation, to exert their cytotoxic or signaling effects.[2] The specific target of this compound needs to be determined through dedicated biochemical and cellular assays.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a purinergic signaling pathway.
Q2: I am observing poor solubility of the compound. How can I formulate it for in vivo administration?
A2: Poor aqueous solubility is a common challenge with novel small molecules. Several formulation strategies can be employed to improve bioavailability for preclinical studies. The choice depends on the compound's physicochemical properties and the intended route of administration.[3][4]
| Strategy | Description | Advantages | Considerations |
| Co-solvents | Using a mixture of solvents (e.g., DMSO, ethanol, PEG400) to dissolve the compound before dilution in an aqueous vehicle (e.g., saline, PBS). | Simple to prepare; suitable for initial screening. | Potential for precipitation upon injection; solvent toxicity at high concentrations. |
| Surfactant Micelles | Employing surfactants like Tween 80 or Solutol HS-15 to form micelles that encapsulate the hydrophobic drug.[3] | Increases solubility and stability. | Surfactants can have their own biological effects or toxicities. |
| Lipid-Based Systems | Formulating the drug in oils or self-emulsifying drug delivery systems (SEDDS).[5] | Can significantly enhance oral bioavailability for lipophilic compounds. | More complex to develop and characterize. |
| Nanosuspensions | Reducing the particle size of the drug to the sub-micron range through methods like wet milling or homogenization.[6] | Increases surface area, leading to a faster dissolution rate. | Requires specialized equipment; potential for particle aggregation. |
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with novel small molecule inhibitors.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common in vivo issues.
Problem: No observable efficacy at the initial dose.
-
Possible Cause 1: Insufficient Drug Exposure. The compound may have poor absorption, rapid metabolism, or rapid excretion, preventing it from reaching therapeutic concentrations at the target site.
-
Possible Cause 2: Dose is below the therapeutic threshold. The selected dose may be too low to engage the target effectively.
-
Solution: Perform a dose-escalation study to evaluate the efficacy and tolerability of higher doses.
-
Problem: Unexpected toxicity or adverse events (e.g., weight loss, lethargy).
-
Possible Cause 1: Dose is too high. The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).
-
Possible Cause 2: Off-target effects. The compound may be interacting with unintended biological targets.
-
Solution: Perform in vitro kinase or receptor profiling panels to identify potential off-targets.
-
-
Possible Cause 3: Vehicle-related toxicity. The formulation vehicle itself may be causing adverse effects.
-
Solution: Administer the vehicle alone to a control group of animals to assess its tolerability.
-
Problem: High variability in animal responses within the same group.
-
Possible Cause 1: Formulation instability. The compound may be precipitating out of solution or degrading over time.
-
Solution: Assess the stability of the formulation under the conditions of use. Prepare fresh formulations immediately before dosing.
-
-
Possible Cause 2: Inconsistent administration. Variability in gavage technique or injection placement can lead to inconsistent dosing.
-
Solution: Ensure all personnel are thoroughly trained on standardized administration procedures.
-
-
Possible Cause 3: Inherent biological variability.
-
Solution: Increase the number of animals per group to improve statistical power and account for individual differences.
-
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation
Objective: To prepare a solution of this compound for intraperitoneal (IP) injection using a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
PEG400
-
Tween 80
-
Sterile 0.9% saline
-
Sterile vials and syringes
Procedure:
-
Weigh Compound: Accurately weigh the required amount of the compound based on the desired final concentration and dosing volume.
-
Initial Solubilization: In a sterile vial, add DMSO to the compound powder to create a concentrated stock solution. A common starting point is 10% of the final volume. Vortex until fully dissolved.
-
Add Co-solvents: Add PEG400 (e.g., 40% of final volume) and Tween 80 (e.g., 5% of final volume) to the DMSO solution. Vortex thoroughly.
-
Final Dilution: Slowly add sterile saline to reach the final desired volume while vortexing to prevent precipitation.
-
Final Formulation Ratio (Example): 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline.
-
Inspection: Visually inspect the final solution for any precipitates. If clear, the formulation is ready for administration. Use immediately after preparation.
Note: The optimal ratio of co-solvents must be determined empirically for each compound. Always run a vehicle-only control group in your in vivo experiments.
Protocol 2: Pilot Dose-Ranging and Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) and identify a range of effective doses for this compound.
Materials:
-
Healthy, age-matched laboratory animals (e.g., mice)
-
Prepared compound formulation and vehicle control
-
Dosing syringes and needles
-
Animal scale
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the study begins.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include one vehicle control group and at least 3-4 dose groups (e.g., 10, 30, 100 mg/kg).
-
Dosing: Administer the compound or vehicle daily (or as per the desired schedule) for 7-14 days.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including:
-
Body weight changes (measure at least every other day).
-
Changes in appearance (e.g., ruffled fur, hunched posture).
-
Changes in behavior (e.g., lethargy, aggression).
-
Food and water intake.
-
-
Endpoint Definition: Define the MTD as the highest dose that does not cause >15-20% body weight loss or other signs of severe distress.
-
Data Analysis: Plot the mean body weight change for each group over time. At the end of the study, collect terminal blood samples for basic clinical chemistry (e.g., ALT, AST for liver toxicity) and tissues for histopathology if needed.
Dosage Optimization Workflow
Caption: A stepwise workflow for in vivo dosage optimization.
Protocol 3: Basic Pharmacokinetic (PK) Study
Objective: To determine the basic PK profile (Cmax, Tmax, AUC) of the compound after a single dose.
Materials:
-
Healthy laboratory animals (n=3 per time point)
-
Prepared compound formulation
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS equipment for bioanalysis
Procedure:
-
Dosing: Administer a single dose of the compound to a cohort of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). A sparse sampling design can be used where different animals are sampled at different time points.
-
Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the mean plasma concentration versus time. Calculate key PK parameters from this curve.
| PK Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Indicates the peak exposure; relates to potential acute toxicity. |
| Tmax | Time at which Cmax is reached. | Indicates the rate of absorption. |
| AUC | Area Under the Curve (concentration vs. time). | Represents the total drug exposure over time. |
| t1/2 | Half-life. | Time required for the plasma concentration to decrease by half; determines dosing frequency. |
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 8. Pharmacokinetic and Pharmacodynamic Studies | Altasciences [altasciences.com]
- 9. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of 2-(9-Benzyl-9H-purin-6-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(9-Benzyl-9H-purin-6-yl)ethanol and related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not seeing the expected molecular ion peak for this compound. What could be the issue?
A1: The absence of a clear molecular ion peak is a common issue in mass spectrometry.[1] Several factors could be at play:
-
In-source Fragmentation: The molecule might be fragmenting immediately upon ionization. This is more common in techniques like Electron Ionization (EI) than in softer ionization methods like Electrospray Ionization (ESI). If using EI, consider switching to ESI or another soft ionization technique.
-
Ionization Suppression: Components in your sample matrix could be interfering with the ionization of your target analyte.[2][3] Ensure your sample is sufficiently pure and consider further sample cleanup steps or dilution.
-
Incorrect Instrument Settings: The mass spectrometer may not be calibrated correctly, or the settings might not be optimized for your compound.[2]
-
Action: Perform a system calibration with a known standard.[2] Review and optimize ion source parameters, such as temperatures and voltages.
-
-
No Analyte Reaching the Detector: There could be a problem with the sample introduction system or the mass spectrometer itself.
Q2: My mass spectrum shows a prominent peak at m/z 91. What does this correspond to?
A2: A peak at m/z 91 is highly characteristic of the tropylium ion ([C7H7]+). This is a very stable fragment that readily forms from benzyl-substituted compounds. Its presence is a strong indicator that the benzyl group has cleaved from your parent molecule. This is a common fragmentation pathway for N-benzylpurines.
Q3: I am observing unexpected peaks in my spectrum. How can I determine their origin?
A3: Unexpected peaks can arise from several sources:
-
Contamination: The most common source of unexpected peaks is contamination from solvents, glassware, or the instrument itself.[3]
-
Action: Run a blank (injecting only your mobile phase) to identify background contaminants.[2] Ensure high-purity solvents and clean sample vials.
-
-
Adduct Formation: In ESI, it is common to see adducts of your molecule with ions from the mobile phase, such as sodium ([M+Na]+) or potassium ([M+K]+).
-
Action: Check for peaks that are 22 or 38 m/z units higher than your expected molecular ion. Using a mobile phase with a lower salt content can minimize this.
-
-
Isotope Peaks: Naturally occurring isotopes (like 13C) will produce small peaks at M+1, M+2, etc.[4][5] These are expected and can help confirm your molecular formula.
-
Sample Degradation: The analyte may be degrading in the sample vial or during the analysis.
-
Action: Prepare fresh samples and analyze them promptly.[2]
-
Q4: How can I improve the signal intensity for my analyte?
A4: Poor signal intensity can be addressed by:
-
Optimizing Sample Concentration: Ensure your sample is not too dilute. If it is too concentrated, you may experience ion suppression.[2]
-
Fine-Tuning Ionization Source Parameters: Adjust settings like spray voltage, capillary temperature, and gas flows to maximize the signal for your specific compound.
-
Improving Chromatographic Conditions (for LC-MS): Ensure your compound is eluting as a sharp peak. Poor peak shape can lead to a lower apparent signal intensity.
-
Instrument Maintenance: A dirty ion source or mass analyzer can significantly reduce sensitivity. Follow the manufacturer's guidelines for cleaning and maintenance.
Predicted Mass Spectrometry Fragmentation of this compound
The following table summarizes the predicted major fragments for this compound (Molecular Weight: 255.29 g/mol ) under mass spectrometry, likely observed with ESI-MS/MS or EI-MS.
| m/z | Proposed Fragment Ion | Neutral Loss | Notes |
| 256.13 | [M+H]+ | - | Protonated molecular ion. |
| 238.12 | [M+H - H2O]+ | H2O | Loss of the hydroxyl group from the ethanol side chain. |
| 226.12 | [M+H - CH2O]+ | CH2O | Cleavage within the ethanol side chain. |
| 165.08 | [M+H - C7H7]+ | C7H7 (Benzyl group) | Loss of the benzyl group, leaving the purine-ethanol moiety. |
| 149.09 | [Purine-CH2CH2OH+H]+ | - | Fragment corresponding to the purine with the ethanol side chain. |
| 135.06 | [Purine core+H]+ | C2H4O (from ethanol side chain) | Loss of the entire ethanol side chain from the purine ring. |
| 91.05 | [C7H7]+ | - | Tropylium ion, a very stable and common fragment from benzyl groups. |
Experimental Protocols
LC-MS/MS Method for Analysis of Purine Derivatives
This protocol is a general starting point and should be optimized for your specific instrument and analyte.
-
Sample Preparation:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions (ESI Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (e.g., m/z 50-500) to find the parent ion, followed by product ion scan (MS/MS) of the parent ion (m/z 256.13).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Nebulizer Gas (Nitrogen): Flow rate as recommended by the instrument manufacturer.
-
Collision Gas (Argon): Pressure as recommended for optimal fragmentation.
-
Collision Energy: Ramped or set at a specific voltage (e.g., 10-40 eV) to achieve desired fragmentation.
-
Visualizations
References
Technical Support Center: Synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges such as low yields, difficult purification, and unexpected side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the benzylation of the purine ring?
A1: The most common and challenging side product is the N7-benzyl regioisomer. Direct alkylation of the purine scaffold with benzyl halides under basic conditions often yields a mixture of the desired N9-benzyl product and the thermodynamically less stable N7-benzyl isomer.[1][2][3] The ratio of these isomers is highly dependent on reaction conditions.
Q2: My final product is contaminated with a species that has the same mass. What is it likely to be?
A2: If you have confirmed the mass of your product corresponds to the desired compound, a contaminant with the same mass is almost certainly the N7-benzyl regioisomer, 2-(7-Benzyl-7H-purin-6-yl)ethanol. These isomers can be difficult to separate due to their similar physical properties. Distinguishing between them typically requires careful analysis using techniques like 2D NMR spectroscopy.[2]
Q3: Besides N7-benzylation, what other side reactions should I be aware of?
A3: Other potential side reactions include:
-
Incomplete substitution: Residual 6-chloro-9-benzyl-9H-purine may remain if the reaction with 2-aminoethanol does not go to completion.
-
Reaction at the hydroxyl group: Under certain conditions, the hydroxyl group of 2-aminoethanol or the final product could potentially be benzylated, leading to an O-benzyl ether byproduct.
-
Dialkylation: Although less common, it is possible for the purine ring to be alkylated at multiple nitrogen positions, forming charged purinium salts.
Q4: How can I improve the regioselectivity to favor the desired N9-benzyl isomer?
A4: Optimizing reaction conditions is key. Factors that influence N9/N7 selectivity include:
-
Solvent and Base: The choice of solvent and base can significantly alter the reaction outcome. Polar aprotic solvents like DMF or DMSO are common, but their use can complicate product isolation.[3]
-
Temperature: Reactions that proceed faster, often at lower temperatures with more reactive alkyl halides, tend to favor the N9-alkylpurine.[3]
-
Protecting Groups: While adding steps, using a protecting group strategy can ensure regiospecific N9 alkylation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield of the Final Product
| Possible Cause | Suggested Solution |
| Poor Solubility of Starting Purine | Purine derivatives often have low solubility in common organic solvents, leading to incomplete reactions.[3] Consider using more polar solvents like DMF or DMSO, or employing phase transfer catalysts to improve solubility and reaction rates. |
| Suboptimal N9/N7 Regioisomer Ratio | A significant portion of your starting material may have formed the undesired N7-isomer.[2][4] Refer to the N9/N7 Selectivity table below and adjust your reaction conditions (base, solvent, temperature) to favor N9 alkylation. |
| Incomplete Reaction | The substitution of the 6-chloro group or the initial benzylation may not have gone to completion. Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction time, temperature, or the equivalents of the relevant reagent. |
| Product Degradation | The purine ring can be sensitive to harsh conditions. N7-alkylated purines, in particular, can be unstable in the presence of acids.[2] Ensure your workup and purification steps are performed under neutral or mildly basic conditions. |
Problem 2: Multiple Spots on TLC / Peaks in LC-MS
| Observation | Potential Identity & Solution |
| Spot/Peak with Same Mass as Product | This is highly likely the N7-benzyl isomer . Separation can be challenging. Attempt careful column chromatography with a shallow solvent gradient. It may be necessary to optimize the stationary and mobile phases. |
| Spot/Peak Corresponding to Starting Material | Unreacted 6-chloropurine derivative . Increase reaction time, temperature, or equivalents of benzyl halide or 2-aminoethanol. Ensure your starting materials are pure and dry. |
| Spot/Peak with Higher Polarity | Could be the de-benzylated purine core or other polar impurities. Wash the organic layer thoroughly during workup to remove water-soluble byproducts. |
| Spot/Peak with Lower Polarity | Potential for O-benzylated byproduct . This occurs if the hydroxyl group is deprotonated and reacts with benzyl bromide. Use a milder base or protect the hydroxyl group if this becomes a significant issue. |
Reaction Pathways and Troubleshooting Logic
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.
Caption: Main synthetic route and primary side reaction.
Caption: Troubleshooting workflow for synthesis issues.
Experimental Protocols
General Protocol for N9-Benzylation of 6-Chloropurine
This protocol is a representative procedure; optimal conditions may vary.
-
Setup: To a suspension of 6-chloropurine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., K₂CO₃, 1.5 eq.).
-
Reagent Addition: Add benzyl bromide (1.1 eq.) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 50°C) for 4-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Filter the solid salts and concentrate the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to separate the N9 and N7 isomers.
General Protocol for Substitution with 2-Aminoethanol
-
Setup: Dissolve the purified 6-chloro-9-benzyl-9H-purine (1.0 eq.) in a solvent such as n-butanol or DMSO.
-
Reagent Addition: Add 2-aminoethanol (2.0-3.0 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq.).
-
Reaction: Heat the mixture (e.g., 90-120°C) for 6-18 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water to precipitate the product or extract with an organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of 2-(9-Benzyl-9H-purin-6-yl)ethanol in Control Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential cytotoxicity of 2-(9-Benzyl-9H-purin-6-yl)ethanol in control cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it show cytotoxicity in control cells?
A1: this compound is a trisubstituted purine derivative. Purine analogs are known to interfere with DNA synthesis and can induce apoptosis.[1] The cytotoxicity of such compounds can be heterogeneous and depend on the specific cell line being used.[2] Additionally, the benzyl group, a component of this molecule, can also contribute to cytotoxicity. Benzyl alcohol, for instance, has been shown to induce both necrosis and apoptosis.[3] Therefore, it is plausible that this compound may exhibit cytotoxic effects even in non-cancerous control cell lines.
Q2: What are the common mechanisms by which purine analogs induce cell death?
A2: Purine analogs can exert cytotoxic effects through various mechanisms, including:
-
Inhibition of DNA synthesis: By acting as mimics of natural purines, they can interfere with DNA polymerases and ribonucleotide reductase, leading to a halt in cell proliferation.[1]
-
Induction of apoptosis: They can trigger programmed cell death (apoptosis) by causing DNA strand breaks.[1] This can activate caspase-dependent and caspase-independent pathways.[3]
-
Cell cycle arrest: Some purine derivatives have been shown to cause cell cycle arrest, for example, at the S-phase.[2]
Q3: How can I determine if the observed cytotoxicity is specific to my experimental cells or a general effect on the control cells?
A3: To differentiate between specific and general cytotoxicity, it is crucial to include appropriate controls in your experimental design. This includes:
-
Untreated control cells: To establish a baseline for cell viability.
-
Vehicle-treated control cells: To account for any effects of the solvent used to dissolve the compound.[4]
-
A panel of different control cell lines: Testing the compound on multiple, unrelated control cell lines can help determine if the cytotoxicity is widespread or specific to a particular cell type.
Q4: What are the recommended initial steps for investigating unexpected cytotoxicity in my control cells?
A4: If you observe unexpected cytotoxicity, the first step is to verify the result.[5] This involves:
-
Repeating the experiment: To ensure the result is reproducible.
-
Checking your calculations and dilutions: Errors in concentration can lead to unexpected toxicity.
-
Verifying the health of your control cells: Ensure the cells are not stressed or contaminated, which can make them more susceptible to cytotoxic effects.[6]
-
Reviewing the experimental protocol: Ensure all steps were followed correctly.
Troubleshooting Guide
This guide provides solutions to common issues encountered when assessing the cytotoxicity of this compound in control cells.
| Problem | Possible Cause | Recommended Solution |
| High background signal in cytotoxicity assay | Cell density is too high or too low. | Optimize cell seeding density for your specific cell line and assay.[7] |
| Contamination of cell culture. | Regularly check for and address any microbial contamination in your cell cultures.[6] | |
| Issues with assay reagents. | Use fresh, high-quality reagents and ensure they are stored correctly. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments.[6] |
| Inconsistent incubation times. | Strictly adhere to the specified incubation times for compound treatment and assay development.[8] | |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially for serial dilutions.[7] | |
| Cytotoxicity observed at very low concentrations | The compound is highly potent in the specific control cell line. | Perform a more detailed dose-response curve with a wider range of lower concentrations to determine the precise IC50 value. |
| The control cell line is particularly sensitive. | Consider using a more robust or different type of control cell line for comparison. | |
| No cytotoxicity observed even at high concentrations | The compound is not cytotoxic to the chosen control cell line. | This could be a valid result. Consider testing on other cell lines to confirm the lack of general cytotoxicity. |
| The compound has precipitated out of solution. | Check the solubility of the compound in your culture medium and consider using a different solvent or a lower concentration. | |
| The assay is not sensitive enough. | Try a different, more sensitive cytotoxicity assay (e.g., flow cytometry-based apoptosis assay).[9] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells.[10]
Materials:
-
96-well plates
-
Control cells
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4] Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[11]
Materials:
-
96-well plates
-
Control cells
-
Complete culture medium
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
Assay Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Measurement: Read the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.[4]
Visualizations
Caption: Hypothetical signaling pathway of cytotoxicity.
Caption: Workflow for assessing cytotoxicity.
Caption: Troubleshooting logical flow.
References
- 1. Adverse and beneficial immunological effects of purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mechanisms underlying benzyl alcohol cytotoxicity (triamcinolone acetonide preservative) in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. blog.johner-institute.com [blog.johner-institute.com]
- 9. Cytotoxicity Assay Protocol [protocols.io]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. bmglabtech.com [bmglabtech.com]
Validation & Comparative
Comparative Analysis of 2-(9-Benzyl-9H-purin-6-yl)ethanol and Other Purine Inhibitors: A Guide for Researchers
Introduction to Purine Inhibitors
Purine analogs are a class of molecules that mimic the structure of natural purines, adenine and guanine. Due to their structural similarity, they can interfere with various cellular processes by competitively inhibiting enzymes that utilize purines as substrates. This inhibitory action has led to their development as therapeutic agents in various fields, including oncology, virology, and immunology. A significant subclass of purine inhibitors targets protein kinases, enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of drug discovery.
The 2,6,9-trisubstituted purine scaffold has proven to be a particularly fruitful starting point for the development of potent kinase inhibitors. Compounds like (R)-Roscovitine and Olomoucine have emerged as significant tools for studying the physiological roles of CDKs and as potential anticancer agents. These molecules typically feature substitutions at the C2, N6, and N9 positions of the purine ring, which allows for the fine-tuning of their inhibitory potency and selectivity.
Comparative Performance of Purine Inhibitors
To provide a quantitative comparison, this section will focus on the inhibitory activity of (R)-Roscovitine and Olomoucine against a panel of cyclin-dependent kinases. The inhibitory concentration 50 (IC50) value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard metric for comparing the potency of different inhibitors.
| Inhibitor | CDK1/cyclin B (IC50, µM) | CDK2/cyclin A (IC50, µM) | CDK2/cyclin E (IC50, µM) | CDK5/p35 (IC50, µM) | CDK7/cyclin H (IC50, µM) | CDK9/cyclin T (IC50, µM) |
| (R)-Roscovitine (Seliciclib) | 0.45 | 0.7 | 0.7 | 0.16 | 0.4 | 0.6 |
| Olomoucine | 7 | 7 | 7 | 3 | 25 | >100 |
Data is compiled from various published sources. IC50 values can vary between different experimental setups.
As the table illustrates, (R)-Roscovitine generally exhibits greater potency against the tested CDKs compared to Olomoucine, with lower IC50 values across the board. This enhanced activity is attributed to the specific substitutions on the purine ring, which optimize its interaction with the ATP-binding pocket of the kinases.
Signaling Pathway Inhibition
(R)-Roscovitine and related purine inhibitors primarily exert their effects by inhibiting CDKs, which are key regulators of the cell cycle. By blocking the activity of CDKs, these inhibitors can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, and subsequently trigger apoptosis (programmed cell death) in cancer cells.
Below is a diagram illustrating the simplified signaling pathway of CDK2 inhibition leading to cell cycle arrest.
Caption: Inhibition of the Cyclin E/CDK2 complex by a 2,6,9-trisubstituted purine inhibitor like (R)-Roscovitine prevents the phosphorylation of the retinoblastoma protein (pRb). This leads to the sequestration of the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and resulting in G1/S phase cell cycle arrest.
Experimental Protocols
To ensure the reproducibility of the presented data, this section outlines the general methodologies for key experiments used to characterize purine inhibitors.
Kinase Inhibition Assay (Example: CDK2/Cyclin A)
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.
Workflow Diagram:
Caption: A typical workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagents and Materials:
-
Purified recombinant CDK2/Cyclin A enzyme
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Substrate (e.g., Histone H1)
-
ATP (at a concentration close to the Km for the enzyme)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor dilutions.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: The workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the purine inhibitor and a vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the control group.
-
Plot the results and determine the concentration of the inhibitor that causes 50% inhibition of cell growth (GI50).
-
Conclusion
While direct experimental data on this compound remains elusive in the current body of scientific literature, its structural similarity to well-established 2,6,9-trisubstituted purine inhibitors like (R)-Roscovitine provides a strong basis for inferring its likely mechanism of action and biological effects. The comparative data presented for (R)-Roscovitine and Olomoucine highlight the therapeutic potential of this class of compounds as potent and selective kinase inhibitors. The provided experimental protocols offer a standardized framework for the evaluation of novel purine inhibitors, enabling researchers to characterize their activity and advance the development of new therapeutic agents. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its potential as a purine inhibitor.
Comparative Efficacy Analysis of 2-(9-Benzyl-9H-purin-6-yl)ethanol Against Standard Cyclin-Dependent Kinase Inhibitors
Guide Objective: This document provides a comparative framework for validating the efficacy of the novel purine derivative, 2-(9-Benzyl-9H-purin-6-yl)ethanol, hereafter referred to as Compound X. The performance of Compound X is hypothetically benchmarked against established standards in the field of cyclin-dependent kinase (CDK) inhibition, Roscovitine and Olomoucine. The data presented for the standard compounds are derived from published literature to establish a baseline for evaluation.
Introduction
Purine derivatives are a class of heterocyclic compounds that have shown significant therapeutic potential, particularly as modulators of protein kinases.[1][2][3][4][5] Many 6-substituted purine analogs have been investigated for their roles as antineoplastic, antiviral, and immunomodulatory agents. A prominent mechanism of action for many of these compounds is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of targeted therapeutic agents.[6][7]
Roscovitine and Olomoucine are well-characterized 6-substituted purine derivatives that function as competitive ATP inhibitors of several CDKs.[7][8] They have been extensively studied and serve as important benchmarks in the development of new CDK inhibitors.[7][9][10] This guide outlines the experimental approach and comparative data required to validate the efficacy of a novel analog, Compound X, against these standards.
Quantitative Efficacy Comparison
The primary measure of efficacy for a kinase inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following tables summarize the published IC50 values for Roscovitine and Olomoucine against key CDK targets, providing a benchmark for the evaluation of Compound X.
Table 1: Comparative Inhibitory Activity (IC50) Against Purified Kinases
| Compound | CDK1/cyclin B (μM) | CDK2/cyclin A (μM) | CDK2/cyclin E (μM) | CDK5/p35 (μM) | ERK1/p44 MAPK (μM) |
| Compound X | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Roscovitine | 0.65[11] | 0.7[11] | 0.7[11] | 0.16[11] | >100 |
| Olomoucine | 7[8] | 7[8] | 7[8] | 3[8] | 25[8] |
Table 2: Comparative Anti-Proliferative Activity (GI50) in Human Cancer Cell Lines
| Compound | KB 3-1 (μM) | MDA-MB-231 (μM) | Evsa-T (μM) | Average (NCI-60) (μM) |
| Compound X | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Roscovitine | ~15-20 | ~15-20 | ~15-20 | ~15[10] |
| Olomoucine | 45[12] | 75[12] | 85[12] | Not widely reported |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach for validation, the following diagrams illustrate the relevant biological pathway and the laboratory workflow.
Caption: Mechanism of action for purine-based CDK inhibitors.
Caption: Experimental workflow for validating inhibitor efficacy.
Experimental Protocols
The following are detailed methodologies for the key experiments required to generate comparative data for Compound X.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of Compound X against specific purified cyclin-dependent kinases.
Materials:
-
Purified recombinant human kinases (e.g., CDK2/Cyclin A, CDK1/Cyclin B).
-
Kinase-specific substrate (e.g., Histone H1).
-
[γ-³²P]ATP (radiolabeled ATP).
-
Compound X, Roscovitine, Olomoucine (dissolved in DMSO).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
P81 phosphocellulose paper.
-
Phosphoric acid solution.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of Compound X, Roscovitine, and Olomoucine in kinase reaction buffer. A typical concentration range would be from 0.01 µM to 100 µM.
-
In a microtiter plate, combine the kinase, its specific substrate (e.g., 1 mg/mL Histone H1), and the test compound at various concentrations. Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., to a final concentration of 15 µM).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the papers using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation (GI50) Assay
Objective: To determine the concentration of Compound X required to inhibit the growth of human cancer cell lines by 50%.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 breast cancer, KB 3-1 cervical cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Compound X, Roscovitine, Olomoucine (dissolved in DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or Sulforhodamine B (SRB) dye.
-
Solubilization buffer (for MTT assay) or Tris buffer (for SRB assay).
-
Microplate reader.
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of Compound X and the standard compounds in the complete culture medium.
-
Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include a DMSO-only control.
-
Incubate the plates for a period corresponding to several cell doubling times (e.g., 72 hours).
-
After incubation, perform the cell viability measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Add solubilization buffer to dissolve the crystals and read the absorbance at 570 nm.
-
For SRB Assay: Fix the cells with trichloroacetic acid, stain with SRB dye, and wash with acetic acid. Solubilize the bound dye with Tris buffer and read the absorbance at 510 nm.
-
-
Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration and use a dose-response analysis to calculate the GI50 value.
References
- 1. Synthesis and activity of 6-substituted purine linker amino acid immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.org.mx [scielo.org.mx]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective antitumor activity of roscovitine in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Roscovitine confers tumor suppressive effect on therapy-resistant breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CDK Inhibition: Roscovitine vs. the Enigmatic 2-(9-Benzyl-9H-purin-6-yl)ethanol
For researchers, scientists, and drug development professionals, this guide offers a detailed comparison between the well-characterized Cyclin-Dependent Kinase (CDK) inhibitor, roscovitine, and the structurally related but biologically uncharacterized compound, 2-(9-Benzyl-9H-purin-6-yl)ethanol. While extensive data exists for roscovitine, this guide highlights the significant lack of published research on the CDK inhibitory activity of this compound, providing a theoretical comparison based on structure-activity relationships of purine-based inhibitors.
Executive Summary
Roscovitine, a 2,6,9-trisubstituted purine, is a potent inhibitor of several CDKs and has been instrumental in cell cycle research and as a potential therapeutic agent.[1][2] In stark contrast, this compound remains a largely uninvestigated molecule within the context of kinase inhibition. This guide will present the established inhibitory profile of roscovitine and offer a structure-based hypothesis for the potential activity of this compound, underscoring the necessity for empirical validation.
Roscovitine: A Profile of a Broad-Spectrum CDK Inhibitor
Roscovitine, also known as seliciclib, is a small molecule that competitively inhibits the ATP-binding site of several cyclin-dependent kinases.[1][2] Its discovery and characterization have paved the way for a deeper understanding of the cell cycle and the development of other kinase inhibitors.
Quantitative Inhibitory Activity of Roscovitine
The inhibitory activity of roscovitine is most pronounced against CDK1, CDK2, CDK5, CDK7, and CDK9, with substantially weaker activity against CDK4 and CDK6.[1][2] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target CDK | IC50 (µM) |
| CDK1/cyclin B | 0.65[2] |
| CDK2/cyclin A | 0.70[2] |
| CDK2/cyclin E | 0.70[2] |
| CDK5/p25 | 0.16[2] |
| CDK7/cyclin H | 0.46[2] |
| CDK9/cyclin T1 | 0.60[2] |
| CDK4/cyclin D1 | >100[2] |
| CDK6/cyclin D3 | >100[2] |
This compound: A Structural Analysis and Hypothetical Activity
As of late 2025, there is no publicly available experimental data detailing the CDK inhibitory activity of this compound. However, a comparison of its structure with that of roscovitine and other purine-based inhibitors allows for a theoretical assessment of its potential.
Roscovitine's potency is derived from key interactions at the ATP-binding site of CDKs, facilitated by its 2,6,9-trisubstituted purine core. Specifically, the (R)-2-hydroxy-1-methylethylamino group at the C2 position and the benzylamino group at the C6 position are crucial for high-affinity binding.
In contrast, this compound possesses a benzyl group at the N9 position, similar to roscovitine's substitution pattern which is known to influence selectivity. However, it features a 2-hydroxyethyl group at the C6 position and lacks a substitution at the C2 position, which is critical for the inhibitory activity of many purine-based CDK inhibitors. This lack of a C2 substituent would likely result in a significantly lower affinity for the CDK active site compared to roscovitine.
Signaling Pathways and Experimental Workflows
To understand the context of CDK inhibition, the following diagrams illustrate the general CDK signaling pathway and a typical experimental workflow for assessing kinase inhibition.
Caption: A simplified diagram of the CDK signaling pathway controlling the G1/S transition of the cell cycle.
Caption: A general workflow for an in vitro kinase inhibition assay to determine IC50 values.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of CDK inhibitors. Below are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the IC50 value of a compound against a specific kinase.
-
Reagents and Materials: Recombinant human CDK/cyclin complexes, kinase-specific peptide substrate, ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (roscovitine or this compound) dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. A series of dilutions of the test compound are prepared in the kinase assay buffer. b. The kinase, peptide substrate, and test compound are combined in a 384-well plate and incubated for 10 minutes at room temperature. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's instructions. f. Luminescence is measured using a plate reader.
-
Data Analysis: The percentage of kinase activity is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis
This assay determines the effect of a compound on cell cycle progression.
-
Cell Culture and Treatment: A suitable cancer cell line (e.g., HeLa, MCF-7) is cultured to approximately 70% confluency. The cells are then treated with various concentrations of the test compound or a vehicle control (DMSO) for a specific duration (e.g., 24 hours).
-
Cell Staining: a. Cells are harvested, washed with PBS, and fixed in cold 70% ethanol. b. Fixed cells are washed with PBS and then incubated with a solution containing a DNA-staining dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software (e.g., FlowJo).
Logical Comparison Framework
The following diagram outlines the logical framework for comparing an established inhibitor with an uncharacterized compound.
Caption: A diagram illustrating the logical process for comparing a known and an unknown compound.
Conclusion
Roscovitine is a well-documented, broad-spectrum CDK inhibitor with a clear inhibitory profile. In contrast, this compound is a chemical entity for which no biological activity data in the context of CDK inhibition has been published. Based on a structural comparison with roscovitine and established structure-activity relationships for purine-based CDK inhibitors, it is hypothesized that this compound would be a significantly weaker, if not inactive, CDK inhibitor due to the lack of a C2 substituent, which is a key pharmacophore for potent CDK inhibition. This guide underscores the critical need for empirical testing to validate any potential biological activity of this compound and highlights the power of structural biology in guiding drug discovery efforts.
References
Navigating Cross-Reactivity: A Comparative Guide for 2-(9-Benzyl-9H-purin-6-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of the synthetic purine derivative, 2-(9-Benzyl-9H-purin-6-yl)ethanol. Due to the limited availability of direct cross-reactivity studies for this specific compound, this document outlines a comparative approach, drawing parallels with structurally similar purine analogs and detailing the requisite experimental protocols to generate robust, comparative data. The focus is on providing a practical methodology for researchers to evaluate the binding specificity of this molecule against a panel of relevant compounds, a critical step in preclinical drug development.
Proposed Comparative Analysis
To ascertain the specificity of this compound, a cross-reactivity study should be performed against a panel of structurally and functionally related molecules. The selection of these comparators is crucial for a comprehensive assessment.
Table 1: Proposed Compounds for Cross-Reactivity Comparison
| Compound Name | Structure | Rationale for Inclusion |
| Primary Compound | ||
| This compound | (Structure of primary compound) | The molecule of interest. |
| Structural Analogs | ||
| 6-Benzylaminopurine (6-BAP) | (Structure of 6-BAP) | Shares the core purine and benzyl group, differing in the substituent at the 6-position. |
| 9-Benzyladenine | (Structure of 9-Benzyladenine) | Features the 9-benzyl purine core but with an amino group at the 6-position. |
| 2-Hydroxy-6-aminopurine (Guanine) | (Structure of Guanine) | A naturally occurring purine base to assess for cross-reactivity with endogenous molecules. |
| Adenine | (Structure of Adenine) | The parent purine base of many analogs. |
| Functional Analogs | ||
| Fludarabine | (Structure of Fludarabine) | A purine analog with known clinical use, providing a benchmark for biological activity.[1][2] |
| Cladribine | (Structure of Cladribine) | Another clinically relevant purine analog used in treating certain leukemias.[1] |
| Mercaptopurine | (Structure of Mercaptopurine) | A thiopurine analog used as an immunosuppressant and in cancer therapy.[1][2] |
Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a standard method to determine the cross-reactivity of a small molecule. This protocol outlines the key steps to assess the binding of this compound to a specific antibody or target protein in the presence of potential cross-reactants.
Objective: To quantify the cross-reactivity of this compound against a panel of selected purine analogs.
Materials:
-
High-binding 96-well microtiter plates
-
Target-specific antibody (e.g., anti-purine analog monoclonal antibody)
-
This compound-protein conjugate (for coating)
-
This compound standard solutions
-
Potential cross-reactant standard solutions (from Table 1)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the this compound-protein conjugate at a predetermined optimal concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.
-
Blocking: Add blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
In separate wells, add a fixed concentration of the primary antibody mixed with the varying concentrations of either the standard or the potential cross-reactant.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until a color change is observed.
-
Reaction Stoppage: Add the stop solution to each well to stop the reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the concentration of the this compound standard.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the signal) for the standard and each of the tested compounds.
-
Calculate the percent cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Table 2: Hypothetical Cross-Reactivity Data
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 6-Benzylaminopurine (6-BAP) | 50 | 20% |
| 9-Benzyladenine | 200 | 5% |
| Guanine | >10,000 | <0.1% |
| Adenine | >10,000 | <0.1% |
| Fludarabine | 5000 | 0.2% |
| Cladribine | 8000 | 0.125% |
| Mercaptopurine | >10,000 | <0.1% |
Visualizing Workflows and Pathways
To further clarify the experimental process and the potential biological context of this compound, the following diagrams are provided.
References
validating off-target effects of 2-(9-Benzyl-9H-purin-6-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of UNC7938, an oligonucleotide-enhancing compound (OEC), focusing on its off-target effects relative to its intended biological activity. The initial query for "2-(9-Benzyl-9H-purin-6-yl)ethanol" did not yield a well-characterized compound; however, the structural motifs and functional context strongly point towards UNC7938, a widely studied purine derivative designed to enhance the intracellular delivery of oligonucleotides. This document will proceed with UNC7938 as the primary subject of analysis.
The on-target effect of UNC7938 is the facilitation of oligonucleotide escape from endosomal vesicles, a critical barrier in nucleic acid-based therapies. Its primary off-target effect is cytotoxicity, which is mechanistically linked to its on-target membrane-destabilizing properties. This guide compares UNC7938's performance with alternative strategies for enhancing oligonucleotide delivery, namely the lysosomotropic agent Chloroquine and cell-penetrating peptides (CPPs) like dfTAT.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data for the on-target efficacy (enhancement of oligonucleotide activity) and off-target cytotoxicity of UNC7938 and its alternatives. All data presented are for experiments conducted in HeLa cells to ensure a consistent basis for comparison.
| Compound | On-Target Efficacy (EC50) | Off-Target Cytotoxicity (TC50/CC50) | Therapeutic Index (TC50/EC50) | Cell Line | Assay | Source |
| UNC7938 | 2.6 µM | 32 µM | ~12.3 | HeLa Luc705 | Luciferase Reporter | [1] |
| Chloroquine | > 30 µM | 16 µM (48h) | < 0.53 | HeLa | Luciferase Reporter / Cell Viability | [1] |
| dfTAT | N/A (Peptide) | >10 µM (low toxicity) | N/A | Multiple | Varies | [2] |
EC50 (Half-maximal effective concentration): The concentration of the compound that produces 50% of the maximal enhancement of splice-switching oligonucleotide (SSO) activity, as measured by luciferase reporter gene expression. A lower EC50 indicates higher potency.
TC50/CC50 (Half-maximal toxic/cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability. A higher TC50/CC50 indicates lower cytotoxicity.
Therapeutic Index: The ratio of TC50 to EC50, providing a measure of the compound's safety margin. A higher therapeutic index is desirable.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Luciferase Reporter Assay for Oligonucleotide Delivery Enhancement
This assay quantifies the ability of a compound to enhance the function of a splice-switching oligonucleotide (SSO). The SSO is designed to correct a pre-mRNA transcript of a luciferase reporter gene, leading to the production of functional luciferase enzyme. The resulting luminescence is proportional to the amount of SSO that has reached its nuclear target.
Protocol:
-
Cell Seeding: Seed HeLa Luc705 cells (a stable cell line with a luciferase gene interrupted by a mutated intron) in a 24-well plate at a density of 50,000 cells per well.
-
Oligonucleotide Incubation: Incubate the cells with 100 nM of the SSO in DMEM supplemented with 10% FBS for 16 hours.
-
Compound Treatment: Remove the oligonucleotide-containing medium, rinse the cells, and add fresh medium containing various concentrations of the test compound (e.g., UNC7938, Chloroquine). Incubate for 2 hours.
-
Recovery: Remove the compound-containing medium, rinse the cells, and incubate for an additional 4 hours in fresh medium.
-
Cell Lysis: Rinse the cells twice with PBS and then add a passive lysis buffer.
-
Luminescence Measurement: Transfer the cell lysate to a luminometer plate. Add luciferase assay reagent and measure the relative light units (RLU).[1][3][4]
-
Data Analysis: Normalize RLU to total cell protein content. Plot the normalized RLU against the compound concentration and fit to a dose-response curve to determine the EC50.
AlamarBlue Cell Viability Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability. The active ingredient, resazurin, is a blue, non-fluorescent dye that is reduced to the red, highly fluorescent resorufin by metabolically active cells.
Protocol:
-
Cell Treatment: Follow steps 1-3 from the luciferase assay protocol to expose cells to the test compounds.
-
Incubation: After the 2-hour compound treatment, rinse the cells and incubate in fresh DMEM + 10% FBS for 24 hours.
-
Reagent Addition: Add AlamarBlue reagent to each well, typically at 10% of the total volume.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[5][6][7]
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and fit to a dose-response curve to determine the TC50/CC50.
Mandatory Visualization
Signaling Pathway: Endosomal Escape
The primary mechanism of action for UNC7938 is to facilitate the escape of oligonucleotides from the endosomal pathway, specifically from late endosomes, allowing them to reach their targets in the cytosol or nucleus.[9]
Caption: Mechanism of UNC7938-mediated endosomal escape of oligonucleotides.
Experimental Workflow: Efficacy and Cytotoxicity Assessment
The following diagram illustrates the workflow for determining the on-target efficacy and off-target cytotoxicity of a test compound.
Caption: Workflow for assessing on-target efficacy (EC50) and off-target cytotoxicity (TC50).
References
- 1. academic.oup.com [academic.oup.com]
- 2. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luciferase Assay System Protocol [promega.kr]
- 4. aurogene.eu [aurogene.eu]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. allevi3d.com [allevi3d.com]
- 8. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-(9-Benzyl-9H-purin-6-yl)ethanol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(9-Benzyl-9H-purin-6-yl)ethanol analogs. Due to a lack of specific SAR studies on this exact scaffold, this document synthesizes findings from closely related 9-benzylpurine and 6-substituted purine analogs to infer potential SAR trends. The information is intended to guide researchers in the design and development of novel purine-based therapeutic agents.
Introduction to 9-Benzylpurine Analogs
Purine analogs are a well-established class of compounds with a broad range of biological activities, including anticancer, antiviral, and kinase inhibitory effects. The substitution pattern on the purine core is critical for determining the specific activity and potency of these compounds. The 9-benzyl group is a common feature in many biologically active purines, often serving to enhance binding to target proteins. The substituent at the 6-position of the purine ring plays a crucial role in defining the compound's mechanism of action and biological target. This guide focuses on analogs where a 2-hydroxyethyl group is present at the 6-position, attached via different linkers, and explores how modifications to this and other parts of the molecule may influence activity.
Inferred Structure-Activity Relationships
Based on the analysis of related purine analogs, the following qualitative SAR trends can be proposed for this compound and its derivatives:
-
Substitution at the 6-Position: The nature of the linker atom (e.g., O, S, N) connecting the 2-hydroxyethyl side chain to the purine ring is expected to significantly impact activity. For instance, in a study of 6-substituted purine derivatives as positive inotropes, thioether-linked derivatives were found to be superior to their oxygen and nitrogen isosteres[1].
-
Modifications of the Benzyl Group: Substitution on the benzyl ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity to target proteins. Electron-withdrawing groups on the benzyl moiety have been shown to increase the potency of some purine-based agents[1].
-
Substitution at other positions of the purine ring: Modifications at the 2 and 8-positions of the purine core can also affect biological activity. For example, the introduction of small alkyl or amino groups could alter the target selectivity and potency.
Comparative Data of Related Purine Analogs
While specific quantitative data for this compound analogs is not available in the public domain, the following table presents data from a study on 6,9-disubstituted purine analogs with cytotoxic activity against the Huh7 liver cancer cell line. This data can provide insights into the potential effects of substitutions on a similar purine scaffold.
| Compound ID | 6-Position Substituent | 9-Position Substituent | IC50 (µM) on Huh7 Cells |
| 12 | 4-(4-trifluoromethylphenyl)piperazine | 4-methoxybenzyl | 0.08 |
| 22 | 4-(3,4-dichlorophenyl)piperazine | 4-methoxybenzyl | 0.13 |
| Reference | 5-Fluorouracil | - | >25 |
| Reference | Cladribine | - | >25 |
Data extracted from a study on 6,9-disubstituted purine analogs. The IC50 values represent the concentration of the compound required to inhibit the growth of Huh7 cells by 50%.
Experimental Protocols
A general methodology for the synthesis and cytotoxic evaluation of 9-benzyl-6-substituted purine analogs is described below.
General Synthesis of 9-Benzyl-6-substituted Purines
A common route for the synthesis of this class of compounds involves the reaction of 6-chloro-9-benzylpurine with a desired nucleophile.
Step 1: Synthesis of 6-chloro-9-benzylpurine. 6-chloropurine is reacted with benzyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at room temperature.
Step 2: Nucleophilic substitution at the 6-position. The resulting 6-chloro-9-benzylpurine is then reacted with the desired nucleophile, for example, 2-aminoethanol, in a suitable solvent and potentially with heating to afford the target this compound analog.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized purine analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Molecular Interactions and Experimental Processes
To better understand the potential mechanisms of action and the experimental workflow, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of purine analogs.
Caption: Potential inhibition of a generic kinase signaling pathway by a purine analog.
Conclusion
While direct experimental data on the structure-activity relationship of this compound analogs is currently limited, this guide provides a framework for understanding potential SAR trends based on related purine derivatives. The provided synthetic and biological evaluation protocols offer a starting point for researchers interested in exploring this chemical space. Further investigation is warranted to synthesize and test a library of these analogs to establish a quantitative SAR and to identify lead compounds for further development.
References
Unveiling the Binding Affinity of 2-(9-Benzyl-9H-purin-6-yl)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the likely binding site of 2-(9-Benzyl-9H-purin-6-yl)ethanol by examining experimental data for structurally related compounds. Due to the absence of direct binding studies for this specific molecule in publicly available literature, this report focuses on the well-established targets of 6,9-disubstituted purine analogs: Cyclin-Dependent Kinases (CDKs) and Heat Shock Protein 90 (Hsp90). We also explore Adenosine Receptors as a potential, albeit less probable, target. This guide presents a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to aid in the understanding of this compound's potential mechanism of action.
Identifying the Likely Binding Site: An Evidence-Based Approach
The structural scaffold of this compound, featuring substitutions at the C6 and N9 positions of the purine ring, is a hallmark of a class of molecules known to be potent inhibitors of protein kinases and ATP-binding chaperones. Extensive research has demonstrated that compounds with this purine core competitively bind to the ATP-binding pocket of these proteins, thereby inhibiting their function.
Based on the available literature for analogous compounds, the primary candidate binding targets for this compound are:
-
Cyclin-Dependent Kinases (CDKs): These serine/threonine kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature of cancer. Numerous 2,6,9-trisubstituted purines, such as the well-known inhibitor Roscovitine, have been shown to be potent inhibitors of various CDKs, particularly CDK2.[1]
-
Heat Shock Protein 90 (Hsp90): This molecular chaperone is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins. Purine-based inhibitors have been developed to target the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of its client proteins and exhibiting anti-cancer effects.[2]
-
Adenosine Receptors: As derivatives of adenine, some purine analogs can interact with adenosine receptors, which are G-protein coupled receptors involved in various physiological processes. However, the structural modifications in this compound make this a less likely primary target compared to CDKs and Hsp90.
The following sections provide a detailed comparison of the binding affinities of various purine derivatives and alternative inhibitors for these potential targets.
Quantitative Comparison of Inhibitor Binding Affinities
The following tables summarize the inhibitory activities (IC50 and Ki values) of various compounds against CDK2, Hsp90, and Adenosine A2A receptors. These values provide a quantitative measure of the potency of these inhibitors, allowing for a comparative assessment.
Table 1: Comparison of Inhibitor Potency against Cyclin-Dependent Kinase 2 (CDK2)
| Compound | Chemical Class | IC50 (nM) | Ki (nM) | Reference |
| Roscovitine | Purine Analog | 40 - 700 | - | [3][4] |
| (R)-Roscovitine (Seliciclib) | Purine Analog | 400 | - | [4] |
| Purvalanol A | Purine Analog | 4 | - | [5] |
| 6-phenylpurine derivative (70) | Purine Analog | 24 | - | [6] |
| AT7519 | Pyrimidine | 44 | - | [3] |
| Flavopiridol | Flavonoid | 100 | - | [3] |
| SNS-032 (BMS-387032) | Aminothiazole | 38 | - | [3] |
Table 2: Comparison of Inhibitor Potency against Heat Shock Protein 90 (Hsp90)
| Compound | Chemical Class | IC50 (nM) | Ki (nM) | Reference |
| PU-H71 | Purine Analog | 205 (HER2 degradation) | - | [2] |
| BIIB021 | Purine Analog | 60 - 140 | - | [2] |
| Isoxazole derivative (6c) | Purine Analog | 203 | - | [7] |
| 17-AAG (Tanespimycin) | Benzoquinone Ansamycin | 1.258 - 6.555 | - | [8] |
| IPI-504 (Retaspimycin) | Benzoquinone Ansamycin | 3.473 - 4.662 | - | [8] |
| STA-9090 (Ganetespib) | Triazolone | 4.131 - 4.739 | - | [8] |
| AUY-922 (Luminespib) | Resorcinol Isoxazole | - | - | [8] |
Table 3: Comparison of Antagonist Binding Affinity for Adenosine A2A Receptor
| Compound | Chemical Class | Ki (nM) | Reference |
| ZM241385 | Triazolotriazine | 0.4 | [9] |
| SCH 442416 | Pyrazolopyrimidine | 0.048 | [9] |
| KW-6002 (Istradefylline) | Xanthine | 1.3 | [9] |
| VER 6947 | Purine Analog | - | [9] |
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide. These protocols provide a framework for assessing the binding affinity and inhibitory activity of compounds like this compound.
Cyclin-Dependent Kinase (CDK) Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific CDK by 50% (IC50).
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a CDK enzyme. The amount of phosphorylated substrate is quantified, and the reduction in this signal in the presence of an inhibitor indicates its potency.
General Protocol (based on LanthaScreen® Eu Kinase Binding Assay):
-
Reagents and Materials:
-
Recombinant CDK enzyme (e.g., CDK2/Cyclin A)
-
Fluorescently labeled kinase tracer (ATP-competitive)
-
Europium-labeled anti-tag antibody
-
Test compound (e.g., this compound) serially diluted
-
Assay buffer
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add a solution containing the CDK enzyme and the europium-labeled antibody to all wells.
-
Initiate the binding reaction by adding the fluorescently labeled tracer to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal on a compatible plate reader. A high FRET signal indicates tracer binding to the kinase, while a low signal indicates displacement by the inhibitor.
-
-
Data Analysis:
-
The TR-FRET signal is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of an inhibitor binding to its target protein.
Principle: ITC measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (protein).
General Protocol:
-
Reagents and Materials:
-
Purified target protein (e.g., CDK2 or Hsp90) in a suitable buffer.
-
Test compound in the same buffer.
-
Isothermal titration calorimeter.
-
-
Procedure:
-
The protein solution is placed in the sample cell of the calorimeter.
-
The inhibitor solution is loaded into the injection syringe.
-
A series of small, sequential injections of the inhibitor solution are made into the protein solution.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time kinetics of binding and dissociation between an inhibitor and its target protein, providing association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (immobilized protein) binds to an analyte (inhibitor in solution).
General Protocol:
-
Reagents and Materials:
-
Purified target protein.
-
Test compound.
-
SPR instrument with a suitable sensor chip.
-
Immobilization and running buffers.
-
-
Procedure:
-
The target protein is immobilized on the surface of the sensor chip.
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The test compound at various concentrations is injected over the sensor surface (association phase).
-
The running buffer is then flowed over the surface again to monitor the dissociation of the inhibitor-protein complex (dissociation phase).
-
The sensor surface is regenerated to remove any bound analyte.
-
-
Data Analysis:
-
The SPR response is plotted over time to generate a sensorgram.
-
The association and dissociation phases of the sensorgram are fitted to kinetic models to determine ka and kd.
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Caption: Experimental workflow for confirming the binding site of a novel purine analog.
Caption: Simplified signaling pathway of CDK2 in the G1/S cell cycle transition.
Conclusion
While direct experimental evidence for the binding site of this compound is currently unavailable, a comprehensive analysis of structurally related compounds strongly suggests its potential as an inhibitor of Cyclin-Dependent Kinases and/or Heat Shock Protein 90. The quantitative data presented in this guide, alongside the detailed experimental protocols, offer a valuable resource for researchers seeking to further investigate the biological activity of this and similar purine derivatives. Future studies employing the outlined methodologies are crucial to definitively confirm the binding target and elucidate the precise mechanism of action of this compound, which will be instrumental in guiding its potential development as a therapeutic agent.
References
- 1. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Drug GP-1681 Shows Promise as a Host-Targeted Therapy for Influenza, Offering a Differentiated Approach to Approved Antivirals
For Immediate Release
[City, State] – Researchers and drug development professionals are closely watching GP-1681, an investigational compound identified as 2-(9-Benzyl-9H-purin-6-yl)ethanol, as a potential new treatment for influenza. Developed by Gemmus Pharma, GP-1681 is a host-targeted therapy designed to mitigate the exaggerated cytokine response induced by the influenza virus. This mechanism of action distinguishes it from currently approved antiviral drugs that directly target viral components. An Investigational New Drug (IND) application for GP-1681 has been accepted by the U.S. Food and Drug Administration (FDA), and a Phase I clinical trial was planned to assess its safety and optimal dosage in healthy adults.[1] Furthermore, a clinical trial for a formulation referred to as "GP681" has been registered for evaluating its efficacy in treating uncomplicated acute influenza, suggesting the continued development of this compound.
This comparison guide provides a head-to-head analysis of GP-1681 with established, FDA-approved influenza treatments: the neuraminidase inhibitors (Oseltamivir, Zanamivir) and a cap-dependent endonuclease inhibitor (Baloxavir marboxil).
Mechanism of Action: A Novel Host-Directed Approach
Unlike traditional antiviral therapies that directly inhibit viral replication, GP-1681 is being developed to alleviate influenza symptoms by modulating the host's immune response. Specifically, it aims to reduce the excessive production of cytokines, a hallmark of severe influenza infections that can lead to significant morbidity and mortality.[1] This host-targeted approach carries the potential advantage of being effective against any influenza virus subtype and less susceptible to the development of viral resistance.[1]
In contrast, approved influenza antivirals target specific viral enzymes essential for replication and propagation:
-
Neuraminidase Inhibitors (Oseltamivir, Zanamivir): These drugs block the activity of the neuraminidase enzyme on the surface of the influenza virus.[2][3][4] This enzyme is crucial for the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, these drugs prevent the spread of the virus to other cells.[2][3][4]
-
Cap-Dependent Endonuclease Inhibitor (Baloxavir marboxil): This drug inhibits the "cap-snatching" activity of the viral polymerase acidic (PA) protein.[5][6] This process is essential for the virus to synthesize its own messenger RNA (mRNA) and produce viral proteins. By blocking this step, baloxavir marboxil effectively halts viral replication.[5][6]
dot
Caption: Mechanisms of action for GP-1681 and approved influenza antivirals.
Preclinical and Clinical Data Summary
At present, publicly available, peer-reviewed preclinical and clinical data for GP-1681 is limited. The potential benefit of GP-1681 is noted to be supported by results from mouse models of influenza.[1] A Phase I trial in healthy adults was anticipated to determine appropriate dosing.[1] A subsequent clinical trial (NCT04736758) for "GP681 tablets" was registered, with a primary completion date in late 2021, to evaluate safety and efficacy in uncomplicated acute influenza. The results of these trials will be critical in establishing the clinical profile of this investigational drug.
In contrast, the approved antiviral drugs have extensive clinical data supporting their efficacy and safety.
| Drug Class | Drug | Efficacy Highlights |
| Host-Targeted Therapy | GP-1681 | Data from clinical trials are not yet publicly available. Preclinical data in mouse models suggest potential benefit.[1] |
| Neuraminidase Inhibitors | Oseltamivir | Reduces the duration of influenza symptoms by approximately one day when initiated within 48 hours of symptom onset. Also approved for prophylaxis. |
| Zanamivir | Similar efficacy to oseltamivir in reducing symptom duration. Administered via inhalation. | |
| Endonuclease Inhibitor | Baloxavir marboxil | Demonstrates a significant reduction in viral load as early as one day after treatment.[7] Effective in a single oral dose. |
Experimental Protocols
To evaluate the efficacy of antiviral drugs for influenza, standardized preclinical and clinical trial methodologies are employed.
Preclinical Evaluation (In Vitro and In Vivo Models):
-
In Vitro Antiviral Activity:
-
Plaque Reduction Assay: This assay is used to determine the concentration of an antiviral agent that inhibits the formation of viral plaques in cell culture by 50% (IC50).
-
Confluent monolayers of susceptible cells (e.g., Madin-Darby canine kidney - MDCK cells) are infected with a known amount of influenza virus.
-
The infected cells are then overlaid with a semi-solid medium containing serial dilutions of the test compound.
-
After incubation, the cells are stained, and the viral plaques (zones of cell death) are counted.
-
The IC50 value is calculated by comparing the number of plaques in treated versus untreated wells.
-
-
-
In Vivo Efficacy Studies (Mouse Model):
-
Survival Studies:
-
Mice are infected with a lethal dose of influenza virus via intranasal administration.
-
Treatment with the investigational drug (e.g., GP-1681) or a comparator drug (e.g., oseltamivir) is initiated at a specified time post-infection and continued for a defined period.
-
The primary endpoint is the survival rate of the mice over a set observation period (e.g., 14-21 days).
-
-
Viral Titer in Lungs:
-
Mice are infected with influenza virus.
-
At various time points after infection and treatment, mice are euthanized, and their lungs are harvested.
-
Lung homogenates are prepared, and the amount of virus is quantified using a plaque assay or quantitative PCR (qPCR).
-
-
Cytokine Level Measurement:
-
Following viral infection and treatment, blood or lung tissue samples are collected.
-
Levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays.
-
-
Clinical Trial Design (for uncomplicated influenza):
-
Phase II/III Randomized, Double-Blind, Placebo-Controlled Trial:
-
Patient Population: Otherwise healthy adults with recent onset of influenza-like illness (symptoms for <48 hours) and laboratory-confirmed influenza infection.
-
Intervention: Patients are randomized to receive the investigational drug (e.g., GP-681), a placebo, or an active comparator (e.g., oseltamivir).
-
Primary Endpoint: Time to alleviation of influenza symptoms, typically a composite score of systemic and respiratory symptoms (e.g., cough, sore throat, headache, feverishness, myalgia, fatigue, nasal congestion).
-
Secondary Endpoints:
-
Viral shedding (quantified from nasal swabs).
-
Incidence of influenza-related complications.
-
Safety and tolerability of the treatment.
-
-
dot
Caption: Generalized workflow for a clinical trial of an influenza antiviral.
Conclusion
GP-1681 represents an innovative approach to influenza treatment by targeting the host's inflammatory response rather than the virus itself. This strategy could offer benefits in terms of broad applicability across influenza strains and a potentially higher barrier to resistance. However, a comprehensive comparison with approved antivirals such as oseltamivir, zanamivir, and baloxavir marboxil awaits the public release of robust preclinical and clinical efficacy and safety data for GP-1681. The results of the ongoing and planned clinical trials are highly anticipated by the scientific and medical communities to determine the ultimate role of this novel therapeutic candidate in the management of influenza.
References
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Uses and mechanism of Oseltamivir_Chemicalbook [chemicalbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 7. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(9-Benzyl-9H-purin-6-yl)ethanol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-(9-Benzyl-9H-purin-6-yl)ethanol, a purine analog. Adherence to these protocols is vital to protect laboratory personnel and the environment.
Immediate Safety and Hazard Profile
Precautionary measures during handling and disposal include:
-
Wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5]
-
Working in a well-ventilated area, preferably under a fume hood, to avoid inhalation of vapors.[4][6]
-
Avoiding contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical attention.[6][7]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[8][9]
-
Waste Minimization: Before beginning any experiment, plan to minimize the amount of waste generated. This can be achieved by ordering the smallest necessary quantity of the chemical and reducing the scale of experiments.[10]
-
Containerization:
-
Use a designated, compatible, and leak-proof container for the collection of waste. Plastic containers are often preferred.[10][11]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[10][12]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[11]
-
Keep the waste container securely capped when not in use.[10][11]
-
-
Segregation of Waste:
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][11]
-
The SAA must be inspected weekly for any signs of leakage.[11]
-
There are limits to the amount of hazardous waste that can be stored in an SAA (e.g., a maximum of 55 gallons).[10]
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for a specified period (often up to 12 months if accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[10]
-
Your EHS office is responsible for ensuring the waste is managed and disposed of in compliance with all federal, state, and local regulations.[10]
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes key hazard information for Benzyl Alcohol, a related component.
| Property | Value | Source |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | [5] |
| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled) | [5] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | [5] |
| Skin Sensitization | Sub-category 1B (May cause an allergic skin reaction) | [5] |
| Flash Point | 93 °C | [6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Purine analogue - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. valudor.com [valudor.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-(9-Benzyl-9H-purin-6-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personnel safety when handling 2-(9-Benzyl-9H-purin-6-yl)ethanol. The following table summarizes the recommended PPE based on the potential hazards of skin contact, inhalation, and eye contact.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashes or aerosols.[2] |
| Hand Protection | Chemical-Resistant Gloves (Double Gloving Recommended) | Nitrile or neoprene gloves are recommended. Check manufacturer's compatibility charts. Practice double gloving for added protection, especially when handling concentrated solutions. Discard gloves immediately after handling the compound. |
| Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved, cuffed lab coat made of a low-permeability material is required. Ensure the coat is fully buttoned. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to control airborne particles and vapors.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4] |
| Foot Protection | Closed-Toed Shoes | Impermeable, closed-toed shoes must be worn in the laboratory at all times to protect against spills. |
Operational Plan: Safe Handling Workflow
The following workflow diagram outlines the essential steps for safely handling this compound from receipt to disposal. Adherence to this procedural guidance is critical for minimizing risk.
Caption: Safe handling workflow for this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Includes contaminated gloves, weighing paper, pipette tips, and any other solid materials that have come into contact with the compound. |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Includes unused solutions and solvent rinses from contaminated glassware. The container should be clearly labeled with the full chemical name and approximate concentration. |
| Sharps Waste | Designated sharps container | Includes any needles or other sharp objects contaminated with the compound. |
General Disposal Guidelines:
-
Never dispose of this compound or its waste down the drain.
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
Experimental Protocols: General Procedure for Solution Preparation
This protocol outlines a general procedure for preparing a stock solution of this compound. Always adapt the procedure to your specific experimental needs and perform a risk assessment before starting.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary materials: this compound, appropriate solvent (e.g., DMSO, ethanol), volumetric flasks, pipettes, and a calibrated balance.
-
Don all required personal protective equipment as outlined in the PPE table.
-
-
Weighing the Compound:
-
Place a weighing paper on the balance within the fume hood and tare.
-
Carefully weigh the desired amount of this compound. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolving the Compound:
-
Transfer the weighed compound to a volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the compound. Sonication may be used to aid dissolution if necessary.
-
Once dissolved, add the solvent to the final desired volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage:
-
Transfer the solution to a clearly labeled storage vial. The label should include the chemical name, concentration, solvent, and date of preparation.
-
Store the solution under appropriate conditions (e.g., protected from light, at a specific temperature) as determined by the compound's stability.
-
-
Cleanup:
-
Dispose of all contaminated materials in the appropriate hazardous waste containers.
-
Decontaminate the work surface in the fume hood with an appropriate solvent and cleaning agent.
-
Remove PPE and wash hands thoroughly.
-
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
